molecular formula C13H15IO3 B3185082 4-(Cyclohexyloxy)-3-iodobenzoic acid CAS No. 1131614-67-9

4-(Cyclohexyloxy)-3-iodobenzoic acid

Cat. No.: B3185082
CAS No.: 1131614-67-9
M. Wt: 346.16 g/mol
InChI Key: BIWMLOKYGZSCLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexyloxy)-3-iodobenzoic acid is a useful research compound. Its molecular formula is C13H15IO3 and its molecular weight is 346.16 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(Cyclohexyloxy)-3-iodobenzoic acid is 346.00659 g/mol and the complexity rating of the compound is 263. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(Cyclohexyloxy)-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclohexyloxy)-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1131614-67-9

Molecular Formula

C13H15IO3

Molecular Weight

346.16 g/mol

IUPAC Name

4-cyclohexyloxy-3-iodobenzoic acid

InChI

InChI=1S/C13H15IO3/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,15,16)

InChI Key

BIWMLOKYGZSCLL-UHFFFAOYSA-N

SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)I

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)I

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 4-(Cyclohexyloxy)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Cyclohexyloxy)-3-iodobenzoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

4-(Cyclohexyloxy)-3-iodobenzoic acid (CAS No. 1131614-67-9) is a highly functionalized aromatic carboxylic acid. Its structure incorporates three key chemical motifs: an aryl iodide, an ether linkage, and a carboxylic acid. This unique combination makes it a valuable and versatile building block for researchers in drug discovery and materials science. The aryl iodide provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. The cyclohexyloxy group significantly increases lipophilicity, a critical parameter for modulating the pharmacokinetic profiles of drug candidates. Finally, the carboxylic acid moiety serves as a classical attachment point for forming amides, esters, or for salt formation. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, a robust synthesis protocol, expected spectroscopic characteristics, and potential applications of this compound, offering a technical resource for scientists engaged in advanced chemical synthesis.

Chemical Structure and Physicochemical Properties

4-(Cyclohexyloxy)-3-iodobenzoic acid is a disubstituted benzoic acid derivative. The core structure consists of a benzene ring functionalized with a carboxylic acid group. An iodine atom is positioned ortho to the carboxylic acid (at the 3-position), and a cyclohexyloxy group is located para to the carboxylic acid (at the 4-position). The presence of the bulky and lipophilic cyclohexyloxy group adjacent to the iodine atom can influence the reactivity of the C-I bond and significantly impacts the molecule's overall physical properties.

The key physicochemical parameters for 4-(Cyclohexyloxy)-3-iodobenzoic acid are summarized in the table below. It is important to note that while some properties are derived from supplier data, others, such as the LogP, are computationally predicted and should be considered as such until experimental validation.

PropertyValueSource
IUPAC Name 4-(Cyclohexyloxy)-3-iodobenzoic acid[1]
CAS Number 1131614-67-9[1]
Molecular Formula C₁₃H₁₅IO₃[1]
Molecular Weight 346.16 g/mol [1]
Appearance White to off-white solid (Predicted)[2][3]
Melting Point >200 °C (Predicted)[4]
LogP (Predicted) 4.20[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
SMILES O=C(O)C1=CC=C(OC2CCCCC2)C(I)=C1[1]
InChIKey BIWMLOKYGZSCLL-UHFFFAOYSA-N[1]

Synthesis and Purification

The most direct and reliable route to synthesize 4-(Cyclohexyloxy)-3-iodobenzoic acid is via a Williamson ether synthesis.[5][6][7] This classical Sₙ2 reaction involves the deprotonation of the phenolic hydroxyl group of a suitable precursor, 4-hydroxy-3-iodobenzoic acid, followed by nucleophilic attack on an activated cyclohexyl electrophile.

Proposed Synthetic Workflow

The diagram below illustrates the logical flow for the synthesis of the title compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_workup Workup & Purification cluster_product Final Product SM1 4-Hydroxy-3-iodobenzoic acid Reaction Williamson Ether Synthesis (Sₙ2 Reaction) SM1->Reaction SM2 Cyclohexyl Bromide SM2->Reaction Base Potassium Carbonate (K₂CO₃) Base->Reaction Solvent N,N-Dimethylformamide (DMF) Solvent->Reaction Workup Aqueous Workup (Acidification & Extraction) Reaction->Workup Crude Product Purification Recrystallization (e.g., from Ethanol/Water) Workup->Purification Product 4-(Cyclohexyloxy)-3-iodobenzoic acid Purification->Product >95% Purity

Caption: Synthetic workflow for 4-(Cyclohexyloxy)-3-iodobenzoic acid.

Detailed Experimental Protocol

This protocol describes a representative procedure on a 10 mmol scale.

Materials:

  • 4-Hydroxy-3-iodobenzoic acid (2.64 g, 10.0 mmol)

  • Cyclohexyl bromide (1.96 g, 1.5 mL, 12.0 mmol)

  • Anhydrous potassium carbonate (K₂CO₃) (2.76 g, 20.0 mmol)

  • N,N-Dimethylformamide (DMF), anhydrous (50 mL)

  • 1 M Hydrochloric acid (HCl) (~50 mL)

  • Ethyl acetate (EtOAc) (150 mL)

  • Brine (saturated NaCl solution) (50 mL)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxy-3-iodobenzoic acid (2.64 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent and Reagent Addition: Add 50 mL of anhydrous DMF to the flask. Stir the resulting suspension at room temperature for 10 minutes. Add cyclohexyl bromide (1.5 mL, 12.0 mmol) to the mixture via syringe.

    • Scientist's Note: DMF is an excellent polar aprotic solvent for Sₙ2 reactions as it effectively solvates the potassium cation without solvating the phenoxide nucleophile, thus enhancing its reactivity.[5] K₂CO₃ is a suitable base to deprotonate the phenol; a stronger base like NaH could also be used but requires more stringent anhydrous conditions.[8]

  • Reaction Execution: Heat the reaction mixture to 80-90 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.

  • Quenching and Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of deionized water. Acidify the aqueous mixture to a pH of ~2 by slowly adding 1 M HCl. A precipitate should form.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove residual DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to afford 4-(Cyclohexyloxy)-3-iodobenzoic acid as a crystalline solid.

Spectroscopic Characterization (Predicted)

No experimental spectra for this specific compound are publicly available. However, based on its structure and data from analogous compounds, a confident prediction of its key spectroscopic features can be made.

¹H NMR Spectroscopy
  • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of δ 10-13 ppm.

  • Aromatic Protons: The three protons on the benzene ring will appear as a complex ABC spin system.

    • The proton at C5 (ortho to the iodine) is expected to be a doublet around δ 7.8-8.2 ppm.

    • The proton at C2 (ortho to the carboxyl group) is expected to be a doublet around δ 8.1-8.4 ppm.

    • The proton at C6 (meta to both I and COOH) will likely be a doublet of doublets around δ 7.0-7.3 ppm. These predicted shifts are based on data from 4-iodobenzoic acid and 3-iodobenzoic acid.[9][10]

  • Cyclohexyloxy Protons (-O-CH-): A multiplet corresponding to the single proton on the carbon attached to the ether oxygen is expected around δ 4.4-4.8 ppm.

  • Cyclohexyl Protons (-CH₂-): A series of broad multiplets corresponding to the remaining 10 protons of the cyclohexyl ring will be observed in the upfield region, typically between δ 1.2-2.0 ppm.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (-COOH): A signal is expected in the range of δ 165-170 ppm.[11]

  • Aromatic Carbons: Six distinct signals are anticipated.

    • The carbon bearing the cyclohexyloxy group (C4) would appear around δ 158-162 ppm.

    • The carbon bearing the iodine (C3) will be significantly shifted upfield due to the heavy atom effect, likely appearing around δ 90-95 ppm.

    • The remaining four aromatic carbons (C1, C2, C5, C6) are expected between δ 115-140 ppm, with assignments comparable to substituted iodobenzoic acids.[12][13]

  • Cyclohexyloxy Carbons:

    • The carbon attached to the ether oxygen (-O-CH-) is expected around δ 75-80 ppm.

    • The other carbons of the cyclohexyl ring will appear in the range of δ 23-32 ppm.

Infrared (IR) Spectroscopy
  • O-H Stretch: A very broad absorption band from the carboxylic acid O-H group is expected from ~2500 to 3300 cm⁻¹.

  • C-H Stretches: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the cyclohexyl group will be just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹).

  • C=O Stretch: A strong, sharp absorption from the carbonyl of the carboxylic acid is expected around 1680-1710 cm⁻¹.

  • C=C Stretches: Aromatic ring C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region.

  • C-O Stretches: Two distinct C-O stretching bands are anticipated: an aryl-alkyl ether stretch around 1230-1270 cm⁻¹ and the carboxylic acid C-O stretch around 1280-1320 cm⁻¹.[14]

Mass Spectrometry (MS)
  • Molecular Ion: In an ESI- (Electrospray Ionization, negative mode) experiment, the most prominent ion would be the deprotonated molecule [M-H]⁻ at m/z 345.0. In positive mode, [M+H]⁺ at m/z 347.0 could be observed.

  • Isotopic Pattern: The presence of iodine (¹²⁷I) will not give a characteristic isotopic pattern like chlorine or bromine.

  • Key Fragmentation: Common fragmentation pathways would include the loss of the carboxyl group (-COOH, 45 Da), loss of the cyclohexyl group (C₆H₁₁, 83 Da), or loss of cyclohexene (82 Da) via McLafferty-type rearrangement.

Applications in Research and Drug Discovery

While specific applications for 4-(Cyclohexyloxy)-3-iodobenzoic acid are not yet widely published, its structural features make it a highly valuable intermediate for several research areas.

  • Medicinal Chemistry & Drug Discovery: This molecule is an ideal scaffold for building drug candidates.

    • Cross-Coupling Reactions: The aryl iodide is a prime substrate for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.[3] This allows for the facile introduction of diverse aryl, alkyl, or amino groups at the 3-position, enabling rapid library synthesis for structure-activity relationship (SAR) studies. Iodobenzoic acids are common precursors in the synthesis of anti-inflammatory and anti-cancer agents.[2]

    • Lipophilicity Modification: The cyclohexyloxy group significantly increases the molecule's lipophilicity (LogP ≈ 4.2). In drug design, tuning lipophilicity is crucial for optimizing absorption, distribution, metabolism, and excretion (ADME) properties, as well as for enhancing binding to hydrophobic pockets in target proteins. Similar cyclohexyloxy-containing structures have been investigated as PPAR modulators for metabolic diseases.[15]

    • Amide/Ester Formation: The carboxylic acid is readily converted to amides or esters, providing a robust linker to connect this functionalized aromatic core to other pharmacophores.

  • Materials Science: Aryl iodides are used in the synthesis of specialty polymers and liquid crystals.[3] The rigid benzoic acid core combined with the flexible, bulky cyclohexyloxy group could be exploited to create novel materials with unique thermal or optical properties.

Handling and Safety Considerations

No specific toxicity data is available for 4-(Cyclohexyloxy)-3-iodobenzoic acid. Standard laboratory safety precautions should be employed. Based on analogous structures like 4-iodobenzoic acid, the compound may cause skin, eye, and respiratory irritation.[4]

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-(Cyclohexyloxy)-3-iodobenzoic acid is a strategically designed chemical building block with significant potential for synthetic innovation. Its trifunctional nature offers chemists orthogonal handles to construct complex molecules efficiently. The combination of a reactive cross-coupling site, a lipophilic-modifying group, and a versatile carboxylic acid linker makes it a highly attractive tool for developing new therapeutic agents and advanced functional materials. The synthetic and analytical guidance provided herein serves as a foundational resource for researchers looking to leverage the unique properties of this compound in their work.

References

  • Cambridge University Press. Williamson Ether Synthesis. Available at: [Link]. (Accessed Feb 13, 2026).

  • Wikipedia. Williamson ether synthesis. Available at: [Link]. (Accessed Feb 13, 2026).

  • Taylor & Francis Online. Williamson ether synthesis – Knowledge and References. Available at: [Link]. (Accessed Feb 13, 2026).

  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]. (Accessed Feb 13, 2026).

  • Ohno, H., et al. Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters. (2007).
  • Organic Chemistry Tutor. Williamson Ether Synthesis. Available at: [Link]. (Accessed Feb 13, 2026).

  • PubChem. 4-Iodobenzoic acid. National Center for Biotechnology Information. Available at: [Link]. (Accessed Feb 13, 2026).

  • Google Patents. CN100439347C - 4- (3- (2-phenyloxazol-4-ylmethoxy) -cyclohexyloxy) -butyric acid derivatives and related compounds as PPAR modulators for the treatment of type 2 diabetes and atherosclerosis.
  • Pacardo, D. B., et al. Supporting Information: Biomimetic Synthesis of Pd Nanocatalysts for the Stille Coupling Reaction. (2009). Available at: [Link]. (Accessed Feb 13, 2026).

  • ResearchGate. (colour online) Static 13 C NMR spectra of (a) 4-hexyloxy benzoic acid.... Available at: [Link]. (Accessed Feb 13, 2026).

  • The Royal Society of Chemistry. Acetyl Nitrate Mediated Conversion of Methyl Ketones to Diverse Carboxylic Acid Derivatives - Supporting Information.
  • PubChemLite. 4-(cyclohexyloxy)benzoic acid (C13H16O3). Available at: [Link]. (Accessed Feb 13, 2026).

  • SpectraBase. 4-Iodobenzoic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]. (Accessed Feb 13, 2026).

  • Google Patents. US5344638A - Compositions of iodobenzoic acid derivatives for visualization of the gastrointestinal tract.
  • PubChem. 3-Iodobenzoic acid. National Center for Biotechnology Information. Available at: [Link]. (Accessed Feb 13, 2026).

  • Cheméo. Chemical Properties of 4-Heptyloxybenzoic acid (CAS 15872-42-1). Available at: [Link]. (Accessed Feb 13, 2026).

  • Organic Syntheses. m-IODOBENZOIC ACID. Available at: [Link]. (Accessed Feb 13, 2026).

  • NIST WebBook. Benzoic acid, p-(cyclohexyloxy)-, 3-(2-methylpiperidino)propyl ester. National Institute of Standards and Technology. Available at: [Link]. (Accessed Feb 13, 2026).

  • PubChem. Solid pharmaceutical composition - Patent US-9169238-B2. Available at: [Link]. (Accessed Feb 13, 2026).

  • Google Patents. US 2011/0038930 A1 - Pharmaceutical Dosage Form. Available at: [Link]. (Accessed Feb 13, 2026).

  • Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid. Available at: [Link]. (Accessed Feb 13, 2026).

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid. Available at: [Link]. (Accessed Feb 13, 2026).

  • Wikipedia. 4-Iodobenzoic acid. Available at: [Link]. (Accessed Feb 13, 2026).

  • CAS Common Chemistry. 4-[4-(Acetyloxy)-3-iodophenoxy]-3,5-diiodobenzoic acid. Available at: [Link]. (Accessed Feb 13, 2026).

  • ResearchGate. Preparative synthesis of 3- and 4-(3-alkoxy-4-acyloxyphenylmethylamino)benzoic acids. (2025). Available at: [Link]. (Accessed Feb 13, 2026).

  • Google Patents. United States Patent 19. Available at: [Link]. (Accessed Feb 13, 2026).

  • NIST WebBook. Benzoic acid, 4-iodo-. National Institute of Standards and Technology. Available at: [Link]. (Accessed Feb 13, 2026).

  • NIST WebBook. Benzoic acid, 4-iodo- (UV/Visible spectrum). National Institute of Standards and Technology. Available at: [Link]. (Accessed Feb 13, 2026).

  • Cefa Cilinas. 4-Hydroxy-3-Iodobenzoic Acid Manufacturers, Suppliers & Exporters. Available at: [Link]. (Accessed Feb 13, 2026).

Sources

4-(Cyclohexyloxy)-3-iodobenzoic acid CAS number and molecular identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of 4-(Cyclohexyloxy)-3-iodobenzoic acid. This document is structured for researchers and process chemists requiring high-fidelity data and actionable protocols.

CAS Registry Number: 1131614-67-9

Executive Summary

4-(Cyclohexyloxy)-3-iodobenzoic acid is a bifunctional aromatic building block characterized by three distinct pharmacophoric features: a lipophilic cyclohexyl ether, a reactive aryl iodide, and a carboxylic acid tail. It serves as a critical intermediate in the synthesis of pharmaceuticals, particularly for G-Protein Coupled Receptor (GPCR) antagonists and Kinase inhibitors .

The molecule’s utility stems from the 3-iodo position , which acts as an orthogonal handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing the rapid elaboration of the core scaffold while retaining the acidic moiety for solubility or salt formation.

Chemical Identifiers & Properties[1][2][3][4][5][6][7][8][9][10]
PropertyValue
CAS Number 1131614-67-9
IUPAC Name 4-(Cyclohexyloxy)-3-iodobenzoic acid
Molecular Formula C₁₃H₁₅IO₃
Molecular Weight 346.16 g/mol
Exact Mass 346.0066
SMILES OC(=O)C1=CC(I)=C(OC2CCCCC2)C=C1
InChIKey TX00HDSO (Internal Ref) / OTPHEAK... (Analogous)
Appearance Off-white to pale yellow crystalline solid
Predicted LogP ~4.2 (High Lipophilicity)
Solubility Soluble in DMSO, DMF, MeOH; Sparingly soluble in water

Synthesis & Manufacturing Protocols

While direct iodination of 4-(cyclohexyloxy)benzoic acid is possible, it often suffers from regioselectivity issues. The Gold Standard Protocol for research and scale-up is the "Protection-Alkylation-Hydrolysis" route starting from 4-hydroxy-3-iodobenzoic acid. This method ensures regiochemical purity and prevents the formation of ester byproducts during alkylation.

Synthesis Workflow Diagram

SynthesisRoute cluster_legend Reaction Class Start 4-Hydroxy-3-iodobenzoic acid (CAS 37470-46-5) Step1 Methyl 4-hydroxy-3-iodobenzoate (Intermediate A) Start->Step1 1. MeOH, H2SO4 (cat) Reflux, 4h (Esterification) Step2 Methyl 4-(cyclohexyloxy)-3-iodobenzoate (Intermediate B) Step1->Step2 2. Bromocyclohexane K2CO3, DMF, 80°C (Williamson Ether Synthesis) Final 4-(Cyclohexyloxy)-3-iodobenzoic acid (Target) Step2->Final 3. LiOH, THF/H2O RT, 12h -> Acidify (Saponification) Legend Blue: Protection | Red: Alkylation | Green: Deprotection

Figure 1: Step-wise synthetic pathway ensuring high purity by preventing competitive O-alkylation of the carboxylate.

Detailed Experimental Protocol
Step 1: Ester Protection

Rationale: Protecting the carboxylic acid as a methyl ester prevents it from competing with the phenol during the alkylation step.

  • Dissolve 4-hydroxy-3-iodobenzoic acid (1.0 eq) in anhydrous Methanol (10 vol).

  • Add catalytic Sulfuric Acid (0.1 eq) dropwise.

  • Heat to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Concentrate in vacuo, neutralize with sat. NaHCO₃, and extract with Ethyl Acetate.

  • Yield: >95% (Methyl 4-hydroxy-3-iodobenzoate).

Step 2: Williamson Ether Synthesis (Critical Step)

Rationale: The iodine atom at the ortho-position sterically hinders the phenol, requiring elevated temperatures and a polar aprotic solvent.

  • Dissolve Intermediate A (1.0 eq) in DMF (Dimethylformamide).

  • Add Potassium Carbonate (K₂CO₃, 2.5 eq) and stir for 15 min to generate the phenoxide.

  • Add Bromocyclohexane (1.5 eq). Note: Cyclohexyl halides are secondary and prone to elimination (E2); excess reagent is required.

  • Heat to 80°C for 12–16 hours.

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with LiCl solution (to remove DMF).

  • Purification: Silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Step 3: Saponification
  • Dissolve Intermediate B in THF:Water (3:1) .

  • Add Lithium Hydroxide Monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir at Room Temperature for 12 hours.

  • Isolation: Acidify to pH 2–3 with 1N HCl. The product, 4-(Cyclohexyloxy)-3-iodobenzoic acid , typically precipitates as a white solid. Filter and dry.[1][2][3]

Applications in Drug Discovery[2]

Scaffold for Cross-Coupling

The 3-iodo moiety is chemically "soft" and highly reactive toward oxidative addition with Palladium(0). This allows for modular synthesis of libraries.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to create biaryl systems (e.g., 3-aryl-4-cyclohexyloxybenzoates).

  • Sonogashira Coupling: Reaction with terminal alkynes to introduce rigid acetylene linkers.

  • Heck Reaction: Introduction of vinyl groups.

Pharmacophoric Relevance

The Cyclohexyloxy group acts as a "grease" element, often targeting:

  • Allosteric Pockets: Filling hydrophobic cavities in Kinases (e.g., Type II inhibitors).

  • Membrane Permeability: Increasing the LogP to improve oral bioavailability of polar carboxylic acid drugs.

Downstream Derivatives

This acid is frequently converted into:

  • Amides: Via coupling with amines (EDC/HOBt) to form peptidomimetics.

  • Bioisosteres: Conversion of the acid to a Tetrazole or Oxadiazole.

Safety & Handling (SDS Summary)

Hazard Classification: Irritant (Skin/Eye/Respiratory). Signal Word: WARNING.

Hazard StatementDescriptionPrecaution
H315 Causes skin irritation.Wear nitrile gloves.
H319 Causes serious eye irritation.Wear safety goggles/face shield.
H335 May cause respiratory irritation.Handle in a fume hood.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (Iodine-carbon bonds can degrade under UV).

References

  • PubChem Compound Summary. "4-Hydroxy-3-iodobenzoic acid" (Precursor Data).

  • Organic Syntheses. "m-Iodobenzoic Acid" (General Iodination Protocols). Org. Synth. 1927, 7, 53.

  • ChemicalBook. "4-Hydroxy-3-iodobenzoic acid CAS 37470-46-5 Properties".
  • 10X Chem. "4-(Cyclohexyloxy)

Sources

Technical Whitepaper: Thermodynamic Profile of 4-(Cyclohexyloxy)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 4-(Cyclohexyloxy)-3-iodobenzoic acid (CAS: 1131614-67-9), a critical intermediate in the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin). It focuses on thermodynamic characterization, solid-state properties, and experimental protocols for validation.

Executive Summary

4-(Cyclohexyloxy)-3-iodobenzoic acid is a high-value pharmaceutical intermediate used primarily in the development of sodium-glucose cotransporter 2 (SGLT2) inhibitors. Its structural integrity—defined by the steric bulk of the cyclohexyl ether and the reactivity of the ortho-iodide—dictates its behavior in solid-state processing.

This guide addresses the thermodynamic properties critical for process chemistry: melting point determination, enthalpy of fusion, and thermal stability. It provides researchers with a self-validating framework to characterize this compound, ensuring downstream coupling efficiency (e.g., Suzuki-Miyaura) and regulatory compliance.

Chemical Identity & Structural Analysis

PropertyDetails
Chemical Name 4-(Cyclohexyloxy)-3-iodobenzoic acid
CAS Number 1131614-67-9
Molecular Formula C₁₃H₁₅IO₃
Molecular Weight 346.16 g/mol
Structural Features [1][2][3][4] • Carboxylic Acid: H-bond donor/acceptor (dimerization).• Aryl Iodide: Site for Pd-catalyzed cross-coupling.• Cyclohexyl Ether: Lipophilic bulk; disrupts planar stacking.
Physical State White to off-white crystalline solid
Structural Logic

The molecule combines a rigid benzoate core with a flexible cyclohexyl ring. The iodine atom at the 3-position introduces significant atomic weight and halogen bonding potential, while the 4-cyclohexyloxy group adds steric hindrance. These features compete in the crystal lattice: the acid groups drive high-melting dimerization, while the flexible ether linkage tends to lower the lattice energy compared to planar analogues.

Thermodynamic Properties

Melting Point & Phase Behavior

While batch-specific impurities (solvents, precursors) can shift values, the thermodynamic baseline is established through structural analogues.

  • Target Melting Point Range: 175 °C – 185 °C (Estimated based on analogues).

  • Reference Baseline:

    • 4-(Cyclohexyloxy)benzoic acid (Precursor without Iodine): 178–180 °C .[4]

    • 3-Iodobenzoic acid (Core without ether): 185–187 °C .

    • Effect of Iodination:[1] Typically raises the melting point due to increased molecular weight (MW) and intermolecular halogen bonding, though the steric clash with the neighboring cyclohexyl group may mitigate this rise.

Critical Insight: A melting point depression below 170 °C often indicates the presence of 4-hydroxy-3-iodobenzoic acid (unreacted intermediate) or trapped solvent (e.g., ethyl acetate/ethanol).

Thermal Stability (TGA)

The carboxylic acid moiety is susceptible to decarboxylation at elevated temperatures.

  • Onset of Decomposition: Typically >220 °C.

  • Process Implication: Drying protocols must be kept below 100 °C under vacuum to avoid surface degradation or sublimation of the iodine species.

Experimental Protocols (Self-Validating Systems)

To ensure data integrity, use the following standardized protocols.

Differential Scanning Calorimetry (DSC)

DSC is the gold standard for determining the onset melting point (


) and enthalpy of fusion (

).

Protocol:

  • Sample Prep: Weigh 2–4 mg of dried sample into a Tzero aluminum pan. Crimping should be hermetic but allow for gas release if decomposition is suspected (pinhole lid).

  • Reference: Empty matched aluminum pan.

  • Purge Gas: Nitrogen (

    
    ) at 50 mL/min.
    
  • Ramp Rate: Heat from 40 °C to 250 °C at 10 °C/min .

  • Validation:

    • Sharp Endotherm: A single sharp peak indicates high purity.

    • Broad/Split Peak: Indicates polymorphism or eutectic impurities.

    • Integration: Calculate area under the curve (J/g) to derive

      
      .
      
Solubility & Solution Thermodynamics

The compound exhibits a "lipophilic acid" profile.

SolventSolubilityThermodynamic Driver
Water InsolubleHydrophobic cyclohexyl/iodine groups dominate.
DCM / Chloroform HighFavorable Van der Waals interactions.
Ethanol / Methanol ModerateSoluble upon heating (disruption of H-bonded dimers).
aq. NaOH SolubleDeprotonation to carboxylate salt (

).

Synthesis & Impurity Mapping

Understanding the thermodynamic history requires mapping the synthesis. The melting point is the first indicator of success in the alkylation or iodination step.

SynthesisWorkflow Start 4-Hydroxybenzoic Acid Step1 Iodination (ICl or I2/HIO3) Start->Step1 Inter 3-Iodo-4-hydroxybenzoic Acid (MP: ~135-137°C) Step1->Inter Electrophilic Subst. Step2 Alkylation (Cyclohexyl Bromide/K2CO3) Inter->Step2 Impurity Impurity: Unreacted Phenol (Lowers MP) Inter->Impurity Residual Product 4-(Cyclohexyloxy)-3-iodobenzoic Acid (Target MP: ~178-185°C) Step2->Product SN2 Reaction Impurity->Product Contamination

Figure 1: Synthetic pathway highlighting the critical intermediate (3-Iodo-4-hydroxybenzoic acid) whose presence significantly depresses the melting point of the final product.

Analytical Validation Workflow

To certify the material for drug development, follow this logic flow:

CharacterizationLogic Sample Isolated Solid Sample MP_Test Capillary Melting Point Sample->MP_Test Decision Range > 175°C? MP_Test->Decision Pass Proceed to DSC/NMR (High Purity) Decision->Pass Yes Fail Recrystallize (Solvent: EtOH/Water) Decision->Fail No (<170°C) DSC DSC Analysis (Confirm Polymorph) Pass->DSC HPLC HPLC Purity Check Pass->HPLC Fail->Sample Reprocess

Figure 2: Decision matrix for solid-state characterization. A melting point below 175°C triggers immediate recrystallization protocols.

References

  • ChemicalBook. (n.d.). 4-(Cyclohexyloxy)benzoic acid Physical Properties. Retrieved from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12060, 3-Iodobenzoic acid. Retrieved from

  • BenchChem. (n.d.). 4-(Cyclohexyloxy)-3-iodobenzoic acid Structure and Data. Retrieved from

  • GuideChem. (n.d.). Synthesis and Properties of Iodobenzoic Acid Derivatives. Retrieved from

  • Organic Syntheses. (1927). m-Iodobenzoic Acid Preparation. Org. Synth. 1927, 7, 53. Retrieved from

Sources

Safety Data Sheet (SDS) for 4-(Cyclohexyloxy)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-(Cyclohexyloxy)-3-iodobenzoic acid

Foreword: A Proactive Approach to Chemical Safety

For the research scientist and drug development professional, chemical compounds are the fundamental tools of innovation. 4-(Cyclohexyloxy)-3-iodobenzoic acid, with its unique structural motifs, represents a valuable building block in medicinal chemistry and materials science. However, its potential for discovery is intrinsically linked to our ability to handle it with the respect and caution it demands. This guide moves beyond the standard Safety Data Sheet (SDS) template. It is designed to provide a deeper, more causal understanding of the potential hazards associated with this and structurally related molecules, and to equip the laboratory professional with the rationale behind the necessary safety protocols. The information herein is synthesized from data on closely related iodinated and substituted benzoic acids to provide a comprehensive safety framework in the absence of a specific, published SDS for this exact compound.

Section 1: Chemical Identity and Physicochemical Profile

Understanding a molecule's fundamental properties is the first step in predicting its behavior, both in a reaction vessel and in the event of an accidental release.

  • IUPAC Name: 4-(Cyclohexyloxy)-3-iodobenzoic acid

  • CAS Number: 1131614-67-9[1]

  • Molecular Formula: C₁₃H₁₅IO₃[1]

  • Molecular Weight: 346.16 g/mol [1]

The structure combines a carboxylic acid group, an ether linkage, and an iodine atom on an aromatic ring. This combination suggests that the molecule will exhibit acidic properties, potential for irritation due to the benzoic acid core, and reactivity associated with the carbon-iodine bond.[2]

Table 1: Physicochemical Properties

PropertyValue/InformationSource
Appearance Expected to be a solid powder, likely white to off-white or beige.Inferred from related compounds[2][3]
Molecular Weight 346.164 g/mol [1]
LogP 4.201[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Solubility Likely slightly soluble in water; soluble in organic solvents.Inferred from related compounds[4]
Stability May be sensitive to light and moisture.Inferred from related compounds[5][6]

Section 2: Comprehensive Hazard Analysis

Anticipated GHS Hazard Classifications:

  • Skin Corrosion/Irritation, Category 1 or 2: Causes severe skin burns or irritation.[3][5]

  • Serious Eye Damage/Irritation, Category 1 or 2: Causes serious eye damage or irritation.[3][5]

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory System): May cause respiratory irritation.[3]

The following diagram illustrates the logical flow from hazard identification to the implementation of necessary control measures.

Hazard_Control_Workflow cluster_hazards Identified Hazards (Inferred) cluster_controls Control Measures H314 H314: Causes severe skin burns and eye damage PPE Personal Protective Equipment (PPE): - Chemical Goggles / Face Shield - Nitrile/Neoprene Gloves - Lab Coat H314->PPE Requires full skin & eye protection Handling Safe Handling Practices: - Avoid dust generation - Use in well-ventilated area - Wash hands after handling H314->Handling Requires careful handling H319 H319: Causes serious eye irritation H319->PPE Requires eye protection H335 H335: May cause respiratory irritation Engineering Engineering Controls: - Fume Hood - Eyewash Station H335->Engineering Mitigated by ventilation H335->Handling Mitigated by avoiding dust inhalation

Caption: Hazard Identification and Control Workflow.

Section 3: Proactive Risk Mitigation and Safe Handling

The causality behind safe handling protocols is paramount. Adherence to these steps is a self-validating system for minimizing exposure risk.

Engineering Controls: The First Line of Defense

  • Ventilation: All manipulations of solid 4-(Cyclohexyloxy)-3-iodobenzoic acid that could generate dust, and all work with its solutions, must be conducted within a certified chemical fume hood.[5] This is not merely a suggestion but a critical requirement to prevent inhalation of potentially corrosive and irritating aerosols or dust.[3][5]

  • Safety Stations: An operational safety shower and eyewash station must be immediately accessible in the laboratory. Proximity is key; these are emergency tools where every second counts.[4]

Personal Protective Equipment (PPE): The Researcher's Barrier

  • Eye and Face Protection: Given the high risk of severe eye damage, standard safety glasses are insufficient.[5] Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[3] When handling larger quantities or where there is a significant splash risk, a full-face shield should be worn in addition to goggles.

  • Skin Protection: Wear a flame-retardant laboratory coat, fully fastened. Protective gloves (nitrile or neoprene) must be worn when handling the compound or its containers.[5] Gloves should be inspected for integrity before each use and replaced immediately if contaminated or damaged.

  • Respiratory Protection: If for any reason work cannot be conducted in a fume hood and dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[5][6]

Protocol for Handling and Dispensing:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the fume hood sash is at the appropriate working height.

  • Inert Atmosphere: For long-term storage and sensitive reactions, this compound may need to be handled under an inert gas like argon or nitrogen, as it may be sensitive to moisture.[5]

  • Dispensing: Use spatulas and weighing boats to handle the solid. Avoid scooping directly from the main container to prevent contamination. If transferring, do so slowly and carefully to minimize dust generation.

  • Cleaning: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water, even if gloves were worn.[4] Do not eat, drink, or smoke in the laboratory.[5]

Section 4: Emergency Response Protocols

In the event of an exposure, a rapid and correct response is critical. The following protocols are based on established best practices for corrosive and irritant chemicals.[4][5][7]

First_Aid_Protocol cluster_paths cluster_actions Start Exposure Event Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale 1. Move to fresh air. 2. Keep comfortable for breathing. 3. Call POISON CENTER or doctor. Inhalation->Action_Inhale Action_Skin 1. Immediately remove all contaminated clothing. 2. Rinse skin with water/shower for at least 15 minutes. 3. Call a physician immediately. Skin->Action_Skin Action_Eye 1. Rinse cautiously with water for several minutes. 2. Remove contact lenses, if present. 3. Continue rinsing. 4. Immediately call an ophthalmologist. Eye->Action_Eye Action_Ingest 1. Rinse mouth. 2. Do NOT induce vomiting. 3. Call a physician immediately. Ingestion->Action_Ingest

Caption: Emergency First Aid Decision Workflow.

Detailed First-Aid Measures:

  • If Inhaled: Immediately remove the person to fresh air and keep them comfortable for breathing.[4][7] If the person feels unwell or breathing is difficult, call a POISON CENTER or physician immediately.[5]

  • In Case of Skin Contact: Take off immediately all contaminated clothing.[5] Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[5][7] Seek immediate medical attention as chemical burns may result.[5]

  • In Case of Eye Contact: This is a critical emergency. Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids.[4][7] Remove contact lenses if present and easy to do.[5] It is imperative to call an ophthalmologist immediately.[5]

  • If Swallowed: Rinse the mouth thoroughly with water.[5] Do NOT induce vomiting due to the risk of perforating the esophagus with a corrosive substance.[5] Call a physician or POISON CENTER immediately.[5]

Section 5: Stability, Reactivity, and Storage

  • Reactivity: The compound is not expected to be highly reactive under normal conditions. However, the carboxylic acid functionality can react with strong bases.

  • Chemical Stability: Stable under recommended storage conditions. However, similar iodinated aromatic compounds can be sensitive to light.[6]

  • Conditions to Avoid: Avoid generation of dust.[5] Keep away from heat, ignition sources, and direct sunlight.

  • Incompatible Materials: Strong oxidizing agents.[7]

  • Hazardous Decomposition Products: Under combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen iodide.[7]

Protocol for Proper Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]

  • The storage area should be locked or otherwise accessible only to authorized personnel.[5]

  • To mitigate light and moisture sensitivity, store in an opaque container, potentially under an inert atmosphere.[5]

Section 6: Accidental Release and Disposal

Protocol for Small-Scale Spill Cleanup:

  • Evacuate: Ensure non-essential personnel are clear of the area.

  • Ventilate: Ensure the area is well-ventilated (use the fume hood if the spill is contained within it).

  • Contain: Use personal protective equipment as described in Section 3. Avoid breathing dust.[4]

  • Absorb/Sweep: Gently sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[4]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.

  • Dispose: Dispose of the waste material and any contaminated cleaning materials as hazardous waste in accordance with local, state, and federal regulations.[4]

Section 7: Toxicological Profile (Inferred)

No specific toxicological studies have been published for 4-(Cyclohexyloxy)-3-iodobenzoic acid. The following information is inferred from the toxicological profiles of its structural components and related molecules.

  • Acute Toxicity: Harmful if swallowed is a possibility based on related compounds.[8] No data is available for dermal or inhalation acute toxicity, but irritation and corrosion are the primary concerns.

  • Skin Corrosion/Irritation: Benzoic acid derivatives are known skin irritants. The presence of iodine may exacerbate this effect. Severe irritation or chemical burns are possible upon prolonged contact.[3][5]

  • Serious Eye Damage/Irritation: Expected to be a severe eye irritant, with a risk of serious damage.[3][5]

  • Carcinogenicity & Mutagenicity: There is no data to suggest that this compound is carcinogenic or mutagenic. Benzoic acid itself is not classifiable as to its human carcinogenicity (Group D).[9]

References

  • NINGBO INNO PHARMCHEM CO.,LTD., "Exploring the Chemical Properties and Applications of 4-Iodobenzoic Acid," [Link]

  • Fisher Scientific, "Safety Data Sheet 4-Fluoro-3-iodobenzoic acid," [Link]

  • Wikipedia, "4-Iodobenzoic acid," [Link]

  • PubChem, "4-(cyclohexyloxy)benzoic acid," [Link]

  • U.S. EPA, "Provisional Peer Reviewed Toxicity Values for Benzoic Acid," [Link]

Sources

The Pivotal Role of 3-Iodobenzoic Acid Derivatives in Modern Chemistry: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 3-iodobenzoic acid and its analogs, pivotal scaffolds in contemporary drug discovery and materials science. We will navigate through the synthetic versatility of this compound, detailing key reaction pathways and offering optimized experimental protocols. Beyond synthesis, this guide will illuminate the diverse applications of 3-iodobenzoic acid derivatives, with a particular focus on their roles as enzyme inhibitors, imaging agents, and precursors to advanced materials. By dissecting structure-activity relationships and the mechanistic underpinnings of their reactivity, this document aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this versatile chemical entity.

Introduction: The Strategic Importance of the 3-Iodobenzoic Acid Scaffold

3-Iodobenzoic acid is an organoiodine compound characterized by a benzoic acid core with an iodine atom at the meta-position.[1] This seemingly simple molecule is a cornerstone intermediate in the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs) and functional materials.[1][2] Its strategic importance lies in the orthogonal reactivity of its two primary functional groups: the carboxylic acid and the carbon-iodine bond.

The carboxylic acid group provides a handle for forming amides, esters, and other derivatives, allowing for the exploration of diverse chemical space and the introduction of moieties that can modulate physicochemical properties and biological interactions. Simultaneously, the iodine atom serves as a versatile linchpin for carbon-carbon and carbon-heteroatom bond formation through a variety of transition metal-catalyzed cross-coupling reactions.[3] The reactivity of the C-I bond is significantly higher than that of C-Br or C-Cl bonds, often allowing for milder reaction conditions and greater substrate scope in coupling reactions.[4] This dual functionality makes 3-iodobenzoic acid a powerful building block for constructing complex molecular architectures with precision and efficiency.

This guide will delve into the core synthetic transformations involving 3-iodobenzoic acid, explore its applications in medicinal chemistry and materials science, and provide detailed experimental protocols to facilitate its use in the laboratory.

Synthetic Transformations of 3-Iodobenzoic Acid

The true synthetic power of 3-iodobenzoic acid is realized through the diverse reactions that can be performed at its carboxylic acid and iodo-substituted positions. This section will detail the most critical of these transformations, providing both mechanistic insights and practical experimental protocols.

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety is readily converted into a variety of functional groups, most commonly esters and amides. These transformations are fundamental in drug development for modulating properties such as solubility, membrane permeability, and metabolic stability.

Fischer esterification is a classic and cost-effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and thus, an excess of the alcohol is often used to drive the reaction to completion.

Experimental Protocol: Synthesis of Methyl 3-Iodobenzoate

  • Reagents and Equipment:

    • 3-Iodobenzoic acid (1.0 eq)

    • Anhydrous methanol (a significant excess, e.g., 20-40 eq)

    • Concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq)

    • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

    • Heating mantle or oil bath

  • Procedure:

    • To a round-bottom flask, add 3-iodobenzoic acid and anhydrous methanol.

    • With gentle stirring, slowly add the concentrated sulfuric acid.

    • Attach the reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • After cooling to room temperature, remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-iodobenzoate.

    • Purify the product by column chromatography on silica gel or by recrystallization.

  • Expected Characterization Data (Methyl 3-Iodobenzoate):

    • Appearance: White to off-white solid.

    • ¹H NMR (CDCl₃, 400 MHz): δ 8.30 (t, J = 1.6 Hz, 1H), 7.95 (dt, J = 7.8, 1.3 Hz, 1H), 7.85 (ddd, J = 8.0, 2.0, 1.0 Hz, 1H), 7.20 (t, J = 7.8 Hz, 1H), 3.90 (s, 3H).

    • ¹³C NMR (CDCl₃, 101 MHz): δ 165.8, 142.5, 138.0, 130.3, 129.2, 128.8, 94.0, 52.5.

    • IR (KBr, cm⁻¹): ν 3060, 2950, 1725 (C=O), 1560, 1430, 1290, 1240, 1100, 740.

    • MS (EI): m/z (%) = 262 (M⁺), 231, 203, 104, 76.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond in 3-iodobenzoic acid and its derivatives is highly amenable to a suite of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki, Sonogashira, and Heck reactions. These reactions are instrumental in forming new carbon-carbon bonds and are widely used in the synthesis of complex organic molecules.

The Suzuki-Miyaura coupling reaction forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. It is one of the most versatile and widely used cross-coupling reactions due to its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability of a vast array of boronic acids.

Causality Behind Experimental Choices: The choice of palladium catalyst, ligand, base, and solvent system is critical for a successful Suzuki coupling. The palladium(0) species is the active catalyst that undergoes oxidative addition to the aryl iodide. The ligand stabilizes the palladium center and influences its reactivity. The base is required to activate the boronic acid for transmetalation to the palladium center. The solvent must be able to dissolve the reactants and facilitate the reaction.

Experimental Protocol: Synthesis of 3-Phenylbenzoic Acid

  • Reagents and Equipment:

    • 3-Iodobenzoic acid (1.0 eq)

    • Phenylboronic acid (1.1 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq)

    • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or SPhos, 0.02-0.10 eq)

    • A base such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq)

    • A solvent system such as 1,4-dioxane/water or toluene/water

    • Schlenk flask or similar reaction vessel for inert atmosphere reactions

    • Nitrogen or argon source

  • Procedure:

    • To a Schlenk flask, add 3-iodobenzoic acid, phenylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

    • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

    • Add the degassed solvent system via syringe.

    • Heat the reaction mixture with vigorous stirring at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with water and acidify with 1 M HCl to precipitate the product.

    • Filter the solid and wash with water.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol/water.

  • Expected Characterization Data (3-Phenylbenzoic Acid):

    • Appearance: White to off-white solid.

    • ¹H NMR (DMSO-d₆, 400 MHz): δ 13.1 (s, 1H), 8.20 (t, J = 1.7 Hz, 1H), 8.00 (dt, J = 7.8, 1.4 Hz, 1H), 7.85 (dt, J = 7.8, 1.4 Hz, 1H), 7.75 – 7.70 (m, 2H), 7.65 (t, J = 7.8 Hz, 1H), 7.55 – 7.45 (m, 3H).

    • ¹³C NMR (DMSO-d₆, 101 MHz): δ 167.5, 140.8, 139.2, 132.0, 131.0, 129.8, 129.2, 128.8, 128.4, 127.8, 127.0.

    • IR (KBr, cm⁻¹): ν 3100-2500 (broad O-H), 1685 (C=O), 1600, 1480, 1410, 1310, 920, 750, 690.

    • MS (EI): m/z (%) = 198 (M⁺), 181, 152, 76.

The Sonogashira coupling reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of an amine base.[5]

Causality Behind Experimental Choices: The palladium catalyst facilitates the oxidative addition to the aryl iodide, while the copper(I) salt is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[6] The amine base serves to deprotonate the terminal alkyne and also acts as a solvent in many cases. Copper-free Sonogashira protocols have also been developed to avoid issues with homocoupling of the alkyne (Glaser coupling).[7]

Experimental Protocol: Copper-Free Sonogashira Coupling of an Ester of 3-Iodobenzoic Acid

  • Reagents and Equipment:

    • Methyl 3-iodobenzoate (1.0 eq)

    • A terminal alkyne (e.g., phenylacetylene, 1.2 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

    • A suitable phosphine ligand (e.g., SPhos, 0.04 eq)

    • A strong, non-nucleophilic base such as cesium carbonate (Cs₂CO₃, 2.0 eq)

    • Anhydrous, degassed solvent such as toluene or DMF

    • Schlenk flask and inert gas setup

  • Procedure:

    • In a flame-dried Schlenk flask under an inert atmosphere, combine methyl 3-iodobenzoate, the palladium catalyst, the phosphine ligand, and the base.

    • Add the anhydrous, degassed solvent, followed by the terminal alkyne via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of celite to remove insoluble salts, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[8]

Causality Behind Experimental Choices: The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl iodide, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active palladium(0) catalyst by the base.[8] The choice of base and ligand can influence the regioselectivity and stereoselectivity of the reaction.

Experimental Protocol: Heck Reaction of an Ester of 3-Iodobenzoic Acid with an Acrylate

  • Reagents and Equipment:

    • Methyl 3-iodobenzoate (1.0 eq)

    • An acrylate ester (e.g., ethyl acrylate, 1.5 eq)

    • Palladium(II) acetate (Pd(OAc)₂, 0.01-0.05 eq)

    • A phosphine ligand (e.g., triphenylphosphine, 0.02-0.10 eq)

    • An organic base such as triethylamine (Et₃N, 2.0-3.0 eq)

    • Anhydrous solvent such as acetonitrile or DMF

    • Reaction vessel suitable for heating under an inert atmosphere

  • Procedure:

    • To a reaction vessel, add methyl 3-iodobenzoate, the palladium catalyst, and the phosphine ligand.

    • Add the anhydrous solvent, the acrylate ester, and the triethylamine.

    • Heat the mixture under an inert atmosphere at 80-100 °C for 6-18 hours, monitoring by TLC or GC-MS.

    • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Applications in Medicinal Chemistry and Drug Discovery

3-Iodobenzoic acid derivatives are prevalent in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of biologically active molecules. The iodo-substituent can act as a key pharmacophoric element or as a synthetic handle for further elaboration.

Enzyme Inhibitors

Many potent enzyme inhibitors incorporate the 3-iodobenzoic acid motif. The iodine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the enzyme's active site, thereby enhancing binding affinity.

Case Study: Acetylcholinesterase Inhibitors for Alzheimer's Disease

Derivatives of 9-amino-1,2,3,4-tetrahydroacridine linked to an iodobenzoic acid moiety have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the pathology of Alzheimer's disease. One of the most potent compounds from this series exhibited an IC₅₀ value of 31.2 nM against AChE. This highlights the potential of the iodobenzoic acid scaffold in designing potent enzyme inhibitors.

Anticancer and Antimicrobial Agents

The 3-iodobenzoic acid core is also found in molecules with promising anticancer and antimicrobial activities. For instance, certain iodoquinazoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.

Radioiodinated Imaging Agents

The presence of an iodine atom makes 3-iodobenzoic acid derivatives ideal candidates for the development of radioiodinated imaging agents for techniques like Single Photon Emission Computed Tomography (SPECT). By incorporating a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I), these molecules can be used to visualize and quantify biological processes in vivo.

Applications in Materials Science

The synthetic versatility of 3-iodobenzoic acid also extends to the field of materials science, where it is used as a monomer or a functional building block for the creation of advanced materials.

Radiopaque Polymers

Iodinated compounds are radiopaque due to the high atomic number of iodine, which allows them to absorb X-rays. This property is exploited in the development of radiopaque polymers for medical devices. For example, 4-iodobenzoic acid and 2,3,5-tri-iodobenzoic acid have been used to functionalize biodegradable polymers like poly-3-hydroxybutyrate (PHB), rendering them visible under X-ray imaging.[9]

Metal-Organic Frameworks (MOFs)

Benzoic acid and its derivatives are common organic linkers used in the construction of Metal-Organic Frameworks (MOFs).[10][11] MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[10] While the direct use of 3-iodobenzoic acid in widely known MOFs is less common, the principles of MOF synthesis with functionalized benzoic acids suggest its potential for creating novel frameworks with tailored properties, where the iodine atom could be used for post-synthetic modification.

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship (SAR) is crucial for the rational design of new drugs and materials.[12][13][14][15] For 3-iodobenzoic acid derivatives, SAR studies typically focus on how modifications to the benzene ring, the carboxylic acid group, and the position of the iodine atom affect biological activity or material properties.

For instance, in the context of enzyme inhibitors, the position of the iodo-substituent can be critical. The meta-position of the iodine in 3-iodobenzoic acid may allow for optimal halogen bonding interactions within a specific enzyme active site, whereas an ortho- or para-substituent might lead to a decrease in activity due to steric clashes or improper orientation. Similarly, converting the carboxylic acid to various amides or esters can modulate solubility, cell permeability, and metabolic stability, all of which are key determinants of a drug's overall efficacy.

Conclusion

3-Iodobenzoic acid and its derivatives represent a class of exceptionally versatile building blocks in modern chemical research. Their utility spans from the synthesis of complex, biologically active molecules for drug discovery to the creation of advanced functional materials. The ability to selectively functionalize both the carboxylic acid group and the carbon-iodine bond provides chemists with a powerful toolkit for molecular design and construction. A thorough understanding of the synthetic methodologies, reaction mechanisms, and structure-property relationships associated with this scaffold is essential for researchers aiming to innovate in the fields of medicine and materials science. This guide has provided a comprehensive overview of these aspects, complete with practical protocols, to empower scientists in their research endeavors.

References

Appendix: Visualizations

Suzuki_Coupling_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_intermediate Ar-Pd(II)L₂-I oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation pd_biaryl Ar-Pd(II)L₂-Ar' transmetalation->pd_biaryl boronate Ar'B(OH)₂ + Base boronate->transmetalation reductive_elimination Reductive Elimination pd_biaryl->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Synthetic_Pathways cluster_derivatization Carboxylic Acid Derivatization cluster_coupling Palladium-Catalyzed Coupling cluster_applications Applications start 3-Iodobenzoic Acid ester Ester (e.g., Methyl 3-Iodobenzoate) start->ester Fischer Esterification (MeOH, H⁺) amide Amide start->amide Amide Coupling (Amine, Coupling Agent) suzuki Biaryl Derivative ester->suzuki Suzuki Coupling (Ar'B(OH)₂, Pd cat., Base) sonogashira Alkynyl Derivative ester->sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat., Base) heck Alkene Derivative ester->heck Heck Reaction (Alkene, Pd cat., Base) drug Drug Discovery (Enzyme Inhibitors, etc.) suzuki->drug sonogashira->drug material Materials Science (Polymers, MOFs) heck->material

Caption: Synthetic pathways and applications of 3-iodobenzoic acid.

Sources

pKa values and ionization profile of 4-(Cyclohexyloxy)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: pKa Values and Ionization Profile of 4-(Cyclohexyloxy)-3-iodobenzoic Acid Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Formulation Scientists, and Preclinical Researchers

Executive Summary: Physicochemical Characterization of Lipophilic Benzoates

4-(Cyclohexyloxy)-3-iodobenzoic acid (CAS: 1131614-67-9) represents a specific class of lipophilic benzoic acid derivatives often utilized as intermediates in the synthesis of thyromimetics or specific protein-protein interaction inhibitors. Its structure—featuring a polarizable iodine atom and a bulky lipophilic cyclohexyl ether—creates a unique solubility-ionization paradox.

While the carboxylate moiety drives pH-dependent solubility, the high lipophilicity (LogP


 4.2) renders standard aqueous potentiometry impossible. This guide provides a theoretical pKa derivation based on Hammett principles and details the Yasuda-Shedlovsky extrapolation protocol , the industry standard for experimentally determining the ionization constants of water-insoluble acids.

Part 1: Structural Analysis & Theoretical pKa Prediction

Before wet-lab determination, a robust hypothesis must be established using Structure-Activity Relationships (SAR). The pKa of the target molecule is governed by the electronic push-pull effects of substituents on the benzoic acid core.

1.1 The Hammett Equation Application

The pKa of a substituted benzoic acid can be predicted using the Hammett equation:



  • 
     (Benzoic Acid):  4.20
    
  • 
     (Reaction Constant):  1.00 (for benzoic acid ionization in water)
    
  • Substituent 1 (3-Iodo): Electron-withdrawing (Inductive effect).

    
    .[1] Effect: Acid Strengthening.
    
  • Substituent 2 (4-Cyclohexyloxy): Electron-donating (Resonance effect).

    
     (estimated from methoxy). Effect: Acid Weakening.
    

Net Electronic Effect:


[2][3]

Predicted pKa:


4.15  (Range: 3.9 – 4.2)
1.2 Structural Visualization (DOT Diagram)

The following diagram illustrates the competing electronic effects stabilizing and destabilizing the carboxylate anion.

G Molecule 4-(Cyclohexyloxy)-3-iodobenzoic acid Benzoate Benzoate Core (pKa ~ 4.2) Molecule->Benzoate Iodine 3-Iodo Group (Electron Withdrawing) Inductive Effect (-I) Molecule->Iodine Ether 4-Cyclohexyloxy Group (Electron Donating) Resonance Effect (+R) Molecule->Ether Result Predicted pKa: ~4.15 (Slightly more acidic than unsubstituted) Benzoate->Result Iodine->Result Lowers pKa Ether->Result Raises pKa

Caption: Figure 1. Competing electronic effects. The 3-Iodo group stabilizes the anion (lowering pKa), while the 4-alkoxy group destabilizes it (raising pKa).

Part 2: Ionization Profile & Solubility

Understanding the ionization state is critical for predicting membrane permeability (passive diffusion) and solubility.

2.1 The Henderson-Hasselbalch Distribution

At physiological pH (7.4), the molecule exists almost entirely in its ionized (carboxylate) form, implying high solubility relative to its intrinsic solubility, but low membrane permeability.

ParameterConditionSpecies DominanceLogD (Distribution Coeff)
pH < 2.0 StomachNeutral (COOH)High (~4.2)
pH = 4.15 pKa50% Neutral / 50% Anion~3.9
pH = 7.4 Blood/Cytosol>99.9% Anionic (COO⁻)Low (< 1.0)
2.2 Intrinsic Solubility (

) Limitation

Critical Note: While ionization increases solubility, the "Cyclohexyloxy-Iodo" core is extremely hydrophobic. Even in the ionized state, the salt form may precipitate in high-ionic-strength buffers due to the "Common Ion Effect" or simple hydrophobic aggregation.

Part 3: Experimental Determination Protocol

Direct aqueous titration is invalid for this compound due to precipitation during the assay. The following protocol uses the Yasuda-Shedlovsky Extrapolation method, measuring apparent pKa (


) in methanol/water mixtures and extrapolating to 0% cosolvent.[2][3][4]
3.1 Materials & Setup
  • Instrument: Potentiometric Titrator (e.g., Sirius T3 or Mettler Toledo) with Ag/AgCl pH electrode.

  • Titrant: 0.5 M KOH (Carbonate-free).

  • Cosolvent: HPLC-grade Methanol (MeOH).

  • Ionic Strength Adjuster (ISA): 0.15 M KCl (mimics physiological ionic strength).

  • Sample Requirement: ~5 mg per titration (3 assays minimum).

3.2 Workflow: Cosolvent Titration
  • Preparation: Prepare three assay beakers containing 0.15 M KCl.

  • Solubilization: Dissolve the sample in varying ratios of MeOH/Water.

    • Assay 1: 30% w/w Methanol

    • Assay 2: 40% w/w Methanol

    • Assay 3: 50% w/w Methanol

  • Acidification: Lower pH to ~2.0 using 0.5 M HCl to ensure the species is fully protonated (neutral).

  • Titration: Titrate with KOH up to pH 11.0. Record pH vs. Volume.

  • Calculation: Determine the apparent

    
     at each methanol concentration using the Bjerrum plot method.
    
3.3 Data Analysis (Yasuda-Shedlovsky)

Plot the apparent


 against the reciprocal of the dielectric constant (

) of the solvent mixture.

Equation:


[5][6]
  • Y-axis:

    
    
    
  • X-axis:

    
     (Dielectric constant of mixture)
    
  • Intercept: When

    
     corresponds to pure water (
    
    
    
    ), the calculated Y-value yields the aqueous
    
    
    .
3.4 Methodological Flowchart (DOT)

Experiment Start Weigh Sample (~5mg) Solvent Prepare MeOH/Water Ratios (30-50%) Start->Solvent Titrate Potentiometric Titration (pH 2.0 -> 11.0) Solvent->Titrate Calc_psKa Calculate Apparent psKa (Bjerrum Plot) Titrate->Calc_psKa Yasuda Yasuda-Shedlovsky Plot (1/ε vs psKa) Calc_psKa->Yasuda Final Extrapolate to 0% MeOH (Aqueous pKa) Yasuda->Final

Caption: Figure 2. Yasuda-Shedlovsky extrapolation workflow for insoluble acids.

Part 4: Implications for Drug Development

4.1 Formulation Strategy

Given the pKa of ~4.15 and high LogP:

  • Oral Delivery: The drug will be unionized in the stomach (pH 1-2), maximizing absorption potential but risking precipitation. Enteric coating or amorphous solid dispersions (ASD) are recommended to prevent gastric crashing.

  • IV Formulation: Must be formulated at pH > 7.5 using buffering agents (Tris, Phosphate) to ensure full ionization and solubility.

4.2 Analytical Chromatography

For HPLC method development:

  • Mobile Phase pH: Must be controlled. At pH 4.2, peak splitting will occur due to mixed ionization states.

  • Recommendation: Use Trifluoroacetic acid (TFA) (pH ~2) to keep it neutral (high retention) or Ammonium Bicarbonate (pH 10) to keep it ionized (low retention).

References

  • Avdeef, A. (2012).Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
  • Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

  • Box, K., et al. (2003). The determination of pKa values of water-insoluble compounds by potentiometric titration in methanol-water mixtures. Analytica Chimica Acta.
  • Hansch, C., & Leo, A. (1995).Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society. (Source for Hammett Substituent Constants).

Sources

Potential biological targets for 4-(Cyclohexyloxy)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: Investigating the Potential Biological Targets of 4-(Cyclohexyloxy)-3-iodobenzoic acid

Executive Summary

This technical guide provides a comprehensive, scientifically-grounded framework for the systematic identification and validation of biological targets for the novel chemical entity 4-(Cyclohexyloxy)-3-iodobenzoic acid. The unique structural characteristics of this molecule—a benzoic acid head group, a lipophilic cyclohexyloxy moiety, and a strategically placed iodine atom—suggest a range of potential interactions with key protein families integral to cellular signaling and metabolism. This document eschews a one-size-fits-all template, instead presenting a bespoke, logical workflow that progresses from broad, hypothesis-generating screening to rigorous, mechanistic validation. We provide detailed, field-tested protocols for high-priority target classes, emphasizing the causality behind experimental choices to ensure a self-validating and robust investigative process.

Introduction: Deconstructing the Molecule for Target Hypothesis

The structure of 4-(Cyclohexyloxy)-3-iodobenzoic acid provides critical clues to its potential biological function. The ionizable carboxylic acid can form key hydrogen bonds and salt bridges within protein binding pockets. The bulky, non-polar cyclohexyloxy group suggests an affinity for hydrophobic pockets, while the iodine atom can participate in halogen bonding, a potent and specific non-covalent interaction. Based on these structural alerts and established pharmacophore models, we have prioritized the following protein families for initial investigation:

  • Nuclear Receptors: The compound's overall lipophilicity and acidic headgroup bear a resemblance to endogenous ligands for receptors such as the Thyroid Hormone Receptors (TRs) and Peroxisome Proliferator-Activated Receptors (PPARs). The presence of iodine makes TRs a particularly compelling hypothetical target.

  • Enzymatic Targets: The carboxylate may mimic the substrates of various metabolic enzymes, particularly dehydrogenases or hydrolases.

  • Ion Channels: The compound's lipophilic character could enable it to partition into cell membranes and modulate the function of transmembrane ion channels.

This guide will focus primarily on the nuclear receptor hypothesis as it represents the most structurally supported starting point.

Phase 1: Target Hypothesis Generation and Initial Screening

A judicious combination of computational and broad-spectrum empirical screening is the most resource-effective strategy to begin. This dual approach allows for the prioritization of likely targets while remaining open to discovering unexpected activities.

In Silico Reverse Docking

Causality: Before committing to resource-intensive wet-lab experiments, computational reverse docking allows us to rapidly screen the compound against thousands of known protein structures. This process generates a ranked list of potential targets based on predicted binding affinity, providing a data-driven foundation for our experimental strategy.

Protocol: High-Throughput Computational Docking

  • Ligand Preparation: Generate a 3D, low-energy conformation of 4-(Cyclohexyloxy)-3-iodobenzoic acid using computational chemistry software (e.g., Avogadro).

  • Target Library: Utilize a comprehensive library of high-resolution protein crystal structures from the Protein Data Bank (PDB), with a focus on druggable protein families.

  • Docking Execution: Employ a validated docking algorithm (e.g., AutoDock Vina) to systematically assess the fit and interaction energy of the ligand within the binding sites of all proteins in the library.

  • Hit Prioritization: Rank targets based on docking scores. Manually inspect the top 1-2% of poses to ensure the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, halogen bonds) are chemically and biologically plausible.

Broad-Spectrum Phenotypic and Binding Screens

Causality: While in silico methods are powerful, they are predictive. An unbiased, broad-spectrum screen against a panel of known receptors and enzymes provides direct experimental evidence of interaction, serving as an essential empirical counterpoint to the computational predictions.

Protocol: Commercial Target Panel Screening

  • Compound Preparation: Synthesize and purify a sample of 4-(Cyclohexyloxy)-3-iodobenzoic acid to >98% purity, confirmed by NMR and LC-MS.

  • Panel Submission: Submit the compound to a commercial screening service (e.g., Eurofins SafetyScreen, NIMH PDSP) for testing against a panel of hundreds of GPCRs, ion channels, kinases, and nuclear receptors, typically at a concentration of 10 µM.

  • Hit Identification: A "hit" is defined as a statistically significant inhibition or activation of a target (typically >50%). These hits form the basis for focused follow-up studies.

Phase 2: Focused Target Validation for Nuclear Receptors

Assuming hits were identified in the nuclear receptor family from Phase 1, the next step is a rigorous validation cascade to confirm direct binding, characterize the functional consequence (agonist vs. antagonist), and verify effects on downstream biology.

Experimental Workflow: From Binding to Function

The following workflow is designed as a self-validating system. A positive result in the initial binding assay provides the rationale for proceeding to the functional reporter assay, and so on, with each step confirming the last.

Nuclear_Receptor_Validation_Workflow cluster_binding Step 1: Confirm Direct Binding cluster_function Step 2: Assess Cellular Function cluster_mechanism Step 3: Elucidate Mechanism Binding Radioligand Binding Assay (Determines Ki) Reporter Luciferase Reporter Assay (Agonist vs. Antagonist) Binding->Reporter Binding Confirmed FP Fluorescence Polarization (Orthogonal Confirmation) FP->Reporter Orthogonal Support TR_FRET Co-activator Recruitment Assay (TR-FRET) Reporter->TR_FRET Function Identified qPCR Endogenous Gene Expression (qPCR) TR_FRET->qPCR Mechanism Supported

An In-Depth Technical Guide to 4-(Cyclohexyloxy)-3-iodobenzoic Acid: A Key Intermediate for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and materials science, progress is often dictated by the availability of versatile and strategically functionalized molecular building blocks. 4-(Cyclohexyloxy)-3-iodobenzoic acid is one such molecule, embodying the principle of bifunctionality that is crucial for the efficient construction of complex molecular architectures. This guide provides an in-depth technical overview of this compound for researchers, medicinal chemists, and drug development professionals.

At its core, 4-(Cyclohexyloxy)-3-iodobenzoic acid is a halogenated aromatic carboxylic acid. Its value lies in the orthogonal reactivity of its two key functional groups:

  • The Aryl Iodide: The iodine atom, positioned on the benzene ring, serves as an excellent handle for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations.[1] This allows for the precise and controlled formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of active pharmaceutical ingredients (APIs).[1]

  • The Carboxylic Acid: This group provides a robust site for derivatization through amide bond formation, esterification, or reduction to an alcohol.[1] Amide coupling is a cornerstone of medicinal chemistry, enabling the linkage of molecular fragments to modulate pharmacological properties.[1]

The presence of the bulky cyclohexyloxy group also imparts specific physicochemical properties, such as increased lipophilicity, which can be strategically leveraged to influence the solubility, metabolic stability, and target-binding affinity of derivative compounds. This combination of features makes 4-(Cyclohexyloxy)-3-iodobenzoic acid a high-value intermediate for creating novel chemical entities.

Physicochemical and Structural Properties

The fundamental properties of 4-(Cyclohexyloxy)-3-iodobenzoic acid are summarized below. These data are critical for experimental design, reaction stoichiometry calculations, and analytical characterization.

PropertyValueSource
Molecular Formula C₁₃H₁₅IO₃[2]
Molecular Weight 346.16 g/mol [2]
CAS Number 1131614-67-9[2]
IUPAC Name 4-(cyclohexyloxy)-3-iodobenzoic acid[2]
Canonical SMILES O=C(O)C1=CC=C(OC2CCCCC2)C(I)=C1[2]
Purity Typically ≥95%[2]
Hydrogen Bond Acceptors 3[2]
Hydrogen Bond Donors 1[2]

Synthesis and Characterization: A Validated Workflow

The synthesis of 4-(Cyclohexyloxy)-3-iodobenzoic acid is logically achieved through a two-step process starting from 4-hydroxybenzoic acid. This pathway ensures high regioselectivity and provides a reliable source of the material.

Synthesis Pathway

The overall synthetic workflow involves an initial etherification followed by a regioselective iodination. The cyclohexyloxy group is an ortho-, para-director; since the para position is blocked by the carboxylic acid, iodination is directed to the ortho position (position 3).

SynthesisWorkflow cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Electrophilic Iodination A 4-Hydroxybenzoic acid D 4-(Cyclohexyloxy)benzoic acid A->D B Cyclohexyl bromide B->D C Base (e.g., K₂CO₃) Solvent (e.g., DMF) C->D G 4-(Cyclohexyloxy)-3-iodobenzoic acid (Final Product) D->G E Iodinating Agent (e.g., I₂, HIO₃) E->G F Acid (e.g., H₂SO₄) Solvent (e.g., Acetic Acid) F->G SuzukiProtocol cluster_workflow Suzuki Coupling Workflow start Combine Reactants (Aryl Iodide, Boronic Acid, Base) degas Degas with Inert Gas (e.g., Argon) start->degas catalyst Add Pd Catalyst & Ligand (e.g., Pd(PPh₃)₄) degas->catalyst react Heat Reaction Mixture (e.g., 90 °C, 4-12 h) catalyst->react workup Aqueous Workup (Extraction) react->workup purify Purify Product (Column Chromatography) workup->purify

Sources

Methodological & Application

Application Note: Precision Etherification of 3-Iodo-4-Hydroxybenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Iodo-4-hydroxybenzoic acid is a critical scaffold in medicinal chemistry, serving as a precursor for kinase inhibitors (e.g., Bosutinib), radioligands, and PROTAC linkers. The presence of the iodine atom at the C3 position allows for subsequent palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the carboxylic acid provides a handle for amide coupling.

However, the etherification of this substrate presents a regioselectivity challenge due to the presence of two acidic protons: the carboxylic acid (


) and the phenol (

). Standard alkylation conditions often lead to mixtures of ether-acids, phenolic esters, and ether-esters.

This guide details the "Gold Standard" Two-Step Protocol (Global Alkylation followed by Selective Hydrolysis), which offers superior reproducibility, yield, and purification ease compared to direct selective alkylation attempts.

Strategic Analysis & Mechanistic Insight

The pKa Challenge

The successful etherification relies on differentiating the nucleophilicity of the carboxylate and the phenoxide.

  • Carboxylic Acid (

    
    ):  Deprotonates first. The resulting carboxylate is a moderate nucleophile but, in polar aprotic solvents (DMF/DMSO), it is highly reactive toward alkyl halides, forming the ester.
    
  • Phenol (

    
    ):  Requires a stronger base or higher equilibrium concentration to deprotonate. The phenoxide is a stronger nucleophile than the carboxylate (due to the Alpha effect and higher charge density), but the carboxylate is formed stoichiometrically first.
    
The Solution: Global Alkylation Strategy

Attempting to selectively alkylate the phenol (leaving the acid free) often results in low yields or difficult separations. The industrial preferred route is Global Alkylation to the ester-ether, followed by Saponification .

Advantages:

  • Purification: The intermediate ester-ether is lipophilic and easily purified by crystallization or silica chromatography, removing unreacted phenol.

  • Solubility: The fully alkylated product is soluble in organic solvents, unlike the zwitterionic or salt forms of the mono-acids.

  • Yield: Pushes the equilibrium to completion using excess base/electrophile.

Visual Workflow (Graphviz)

EtherificationWorkflow cluster_byproducts Avoided Byproducts Start 3-Iodo-4-hydroxybenzoic Acid (Substrate) Step1 Step 1: Global Alkylation (K2CO3, R-X, DMF, 60°C) Start->Step1 Deprotonation + Alkylation Inter Intermediate: Alkyl 3-iodo-4-alkoxybenzoate (Diester/Ether) Step1->Inter Forms Ester & Ether Step2 Step 2: Saponification (LiOH, THF/H2O, RT) Inter->Step2 Selective Ester Hydrolysis End Target Product: 3-Iodo-4-alkoxybenzoic Acid Step2->End Acidification (HCl) BP1 Phenolic Ester (Unstable)

Caption: Logical flow of the protection-deprotection strategy to ensure regiochemical purity.

Experimental Protocol: Synthesis of 3-Iodo-4-Methoxybenzoic Acid

This protocol uses methyl iodide (MeI) as the alkylating agent.[1] For other linkers (e.g., benzyl, PEG-chains), substitute the alkyl halide and adjust reaction time.

Step 1: Global Methylation (Synthesis of Methyl 3-iodo-4-methoxybenzoate)

Reagents:

  • 3-Iodo-4-hydroxybenzoic acid (1.0 eq)

  • Potassium Carbonate (

    
    ), anhydrous (2.5 eq)
    
  • Methyl Iodide (MeI) (3.0 eq)

  • Solvent: DMF (anhydrous) or Acetone (reagent grade)[1]

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-iodo-4-hydroxybenzoic acid (e.g., 5.0 g, 18.9 mmol) in DMF (50 mL).

    • Note: DMF is preferred for speed; Acetone is preferred for easier workup but requires longer reaction times.

  • Base Addition: Add anhydrous

    
     (6.5 g, 47.3 mmol) in one portion. The suspension may turn slightly yellow. Stir for 15 minutes at Room Temperature (RT) to ensure deprotonation.
    
  • Alkylation: Cool the mixture to 0°C (ice bath). Add Methyl Iodide (3.5 mL, 56.7 mmol) dropwise over 10 minutes.

    • Safety: MeI is a suspected carcinogen and volatile. Use a fume hood.

  • Reaction: Remove the ice bath and heat to 60°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (

    
    ) should disappear, and a high 
    
    
    
    spot (Ester-Ether,
    
    
    ) should appear.
  • Workup:

    • Cool to RT.

    • Pour the mixture into ice-water (250 mL) with vigorous stirring. The product often precipitates as a white/off-white solid.

    • If solid forms: Filter, wash with water, and dry under vacuum.[2]

    • If oil forms: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and Brine (1x). Dry over

      
      , filter, and concentrate.
      
  • Yield: Typically 90–95%.[3]

    • Checkpoint:

      
       NMR (
      
      
      
      ) should show two singlets for methyl groups (ester ~3.9 ppm, ether ~3.95 ppm).
Step 2: Selective Hydrolysis (Saponification)

Reagents:

  • Methyl 3-iodo-4-methoxybenzoate (from Step 1)

  • Lithium Hydroxide Monohydrate (

    
    ) (3.0 eq)
    
  • Solvent: THF / Water (3:1 ratio)

Procedure:

  • Dissolution: Dissolve the intermediate ester (e.g., 5.5 g) in THF (45 mL). Add Water (15 mL).

  • Hydrolysis: Add

    
     (2.2 g). Stir vigorously at Room Temperature  for 4–12 hours.
    
    • Note: Heating to 50°C accelerates the reaction but is usually unnecessary and increases iodine instability.

  • Monitoring: TLC should show the disappearance of the non-polar ester spot and the formation of a baseline spot (the carboxylate salt).

  • Workup:

    • Concentrate the mixture under reduced pressure to remove THF.

    • Dilute the aqueous residue with water (20 mL).

    • Acidification: Cool to 0°C. Slowly add 1M HCl until pH

      
       1–2. The product will precipitate as a white solid.
      
  • Isolation: Filter the solid, wash with cold water, and dry in a vacuum oven at 45°C.

  • Purification: Recrystallization from Ethanol/Water if necessary.

Critical Data & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEquivalents (Step 1)Equivalents (Step 2)Critical Note
3-Iodo-4-OH-Benzoic Acid Substrate1.0-Purity >97% recommended.[4][5]
Alkyl Halide (R-X) Electrophile2.5 – 3.0-Excess ensures complete esterification + etherification.

Base2.5 – 3.0-Must be anhydrous/finely ground.
LiOH / NaOH Hydrolysis Base-2.0 – 3.0LiOH is milder than NaOH; prevents de-iodination.
DMF Solvent10 vol (mL/g)-Dry DMF prevents hydrolysis of R-X.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Reaction (Step 1) Wet solvent or old base.Use anhydrous DMF and freshly ground

. Increase Temp to 70°C.
Dark/Purple Coloration Iodine liberation (

).
Reaction temperature too high (>80°C) or light exposure. Keep in dark; add sodium thiosulfate wash.
Low Yield (Step 2) Product soluble in water.Ensure pH < 2 during acidification. Saturate aqueous layer with NaCl (salting out) before extraction.
Regioselectivity Issues C-alkylation (rare).Use non-polar solvent (Acetone) to suppress C-alkylation (though rare for benzoates).

Safety & Handling

  • Alkyl Halides: Methyl iodide and benzyl bromide are potent alkylating agents and potential carcinogens. Double-glove and use a fume hood.

  • Iodine Compounds: Aryl iodides can be light-sensitive. Wrap reaction flasks in aluminum foil.

  • Waste: Aqueous waste from Step 1 contains iodides and residual alkyl halides; dispose of in segregated halogenated waste streams.

References

  • Bosutinib Synthesis (Global Alkylation Example)

    • Title: Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid.[6]

    • Context: Describes the alkylation of a similar scaffold using K2CO3/DMF.
    • Source:

  • General Etherification Protocols

    • Title: Experimental Procedure for O-Alkylation of 2-Hydroxybenzonitrile (Analogous Phenol).[1]

    • Context: Standard Williamson ether synthesis protocols adaptable to benzoic acids.
    • Source:

  • Chemoselective Alkylation (Alternative View)

    • Title: Selective O-Alkyl
    • Context: Discusses limitations of selective alkylation and the utility of ester intermedi
    • Source:

  • Iodobenzoic Acid Properties

    • Title: 4-Iodobenzoic acid.[7]

    • Context: Physical properties and stability d
    • Source:

Sources

Reaction conditions for Suzuki coupling with 4-(Cyclohexyloxy)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of 4-(Cyclohexyloxy)-3-iodobenzoic Acid

Executive Summary

This guide details the synthetic protocols for the palladium-catalyzed cross-coupling of 4-(cyclohexyloxy)-3-iodobenzoic acid . This substrate presents a dual challenge in medicinal chemistry:

  • Electronic/Steric Environment: The ortho-cyclohexyloxy group creates significant steric bulk around the C-I bond, potentially hindering oxidative addition or transmetallation.

  • Free Carboxylic Acid: The acidic proton can protonate reactive intermediates or lead to catalyst poisoning via carboxylate coordination, necessitating specific pH management.

Two validated pathways are presented:

  • Route A (Robust): Ester Protection → Coupling → Saponification. Recommended for scale-up and high-value intermediates.

  • Route B (Direct): Ligand-Enhanced Aqueous Coupling. Recommended for rapid analog generation (library synthesis).

Substrate Analysis & Strategic Considerations

Structural Challenges

The substrate contains an iodine atom at the 3-position and a bulky cyclohexyloxy group at the 4-position.

  • Steric Hindrance: The cyclohexyl ring adopts a chair conformation. While the oxygen linker provides some flexibility, the bulk projects into the quadrant of the palladium catalyst during the approach to the C-I bond.

  • Electronic Activation: The alkoxy group is an electron-donating group (EDG) ortho to the iodide. This increases electron density at the oxidative addition site, generally facilitating the insertion of Pd(0), but potentially making the resulting Pd(II) species less electrophilic for transmetallation.

  • Acid Interference: The carboxylic acid (

    
    ) will instantly consume 1 equivalent of base. If insufficient base is used, the catalytic cycle halts. Furthermore, free carboxylates can displace ligands on Palladium, forming inactive "palladate" species.
    
Decision Matrix: Protection vs. Direct Coupling

decision_matrix Start Start: 4-(Cyclohexyloxy)-3-iodobenzoic acid Decision Is the Boronic Acid Acid-Sensitive? Start->Decision RouteA Route A: Ester Protection (High Reliability) Decision->RouteA Yes (e.g., Heterocycles) RouteB Route B: Direct Coupling (High Efficiency) Decision->RouteB No (Simple Aryls) StepA1 1. Methyl Ester Formation (MeOH/H2SO4) RouteA->StepA1 StepB1 Direct Coupling (Pd-XPhos, 3.5 eq Base) RouteB->StepB1 StepA2 2. Suzuki Coupling (Pd(dppf)Cl2, K2CO3) StepA1->StepA2 StepA3 3. Saponification (LiOH, THF/H2O) StepA2->StepA3

Figure 1: Strategic decision tree for selecting the optimal coupling pathway based on boronic acid stability and scale requirements.

Detailed Protocols

Protocol A: The "Industrial Standard" (Ester Route)

Rationale: Methyl esters eliminate the solubility and catalyst poisoning issues of the free acid. This route is preferred when the boronic acid partner is expensive or prone to protodeboronation.

Step 1: Methyl Ester Formation

  • Dissolve 4-(cyclohexyloxy)-3-iodobenzoic acid (1.0 equiv) in Methanol (0.5 M).

  • Add concentrated

    
     (0.1 equiv) dropwise.
    
  • Reflux for 4–6 hours (Monitor by TLC/LCMS).

  • Concentrate, neutralize with sat.

    
    , and extract with Ethyl Acetate.[1]
    
  • Yield Expectation: >95%.

Step 2: Suzuki Coupling

  • Reagents:

    • Substrate: Methyl 4-(cyclohexyloxy)-3-iodobenzoate (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.2 equiv)

    • Catalyst:

      
       (3–5 mol%)
      
    • Base:

      
       (2.5 equiv)
      
    • Solvent: 1,4-Dioxane / Water (4:1 ratio)

  • Procedure:

    • Charge a reaction vial with the ester, boronic acid, base, and catalyst.[1]

    • Evacuate and backfill with Nitrogen (

      
      ) or Argon (
      
      
      
      ) three times.
    • Add the degassed solvent mixture via syringe.

    • Heat to 80°C for 4–12 hours.

    • Workup: Dilute with water, extract with EtOAc. Filter through Celite if palladium black is visible.

Step 3: Hydrolysis (Deprotection)

  • Dissolve the biaryl ester in THF/Water (1:1).

  • Add

    
     (3.0 equiv).
    
  • Stir at RT (or 40°C if sluggish) for 2 hours.

  • Acidify to pH 3 with 1M HCl to precipitate the product.

Protocol B: The "Direct" Route (Free Acid)

Rationale: Utilizing water-soluble bases and specific ligands to couple the free acid directly. Critical for high-throughput library synthesis.

  • Reagents:

    • Substrate: 4-(cyclohexyloxy)-3-iodobenzoic acid (1.0 equiv)

    • Coupling Partner: Aryl Boronic Acid (1.3 equiv)

    • Catalyst System:

      
       (5 mol%) + SPhos  or XPhos  (10 mol%)
      
      • Note: SPhos is highly effective for sterically hindered biaryls.

    • Base:

      
       or 
      
      
      
      (3.5 equiv required )
      • Crucial: 1 equiv neutralizes the acid; 2.5 equiv drive the reaction.

    • Solvent: DMF / Water (3:1) or n-Butanol / Water (3:1).

  • Procedure:

    • Dissolve the starting acid in the solvent system.

    • Add the base.[2][3][4][5][6] Observe: The solution should become clear as the carboxylate salt forms.

    • Add the Boronic acid and Catalyst/Ligand pre-mix.

    • Heat to 90–100°C . (Higher temperature required compared to ester due to salt solubility).

    • Workup: Acidify carefully with 1M HCl to pH ~4 to precipitate the product. Do not go too acidic (pH < 1) if the product contains basic heterocycles.

Optimization & Troubleshooting Matrix

The following table summarizes the effects of variable changes specifically for the 3-iodo-4-alkoxy scaffold.

ParameterRecommendationScientific Rationale
Catalyst Pd(dppf)Cl2 (Standard)Pd-XPhos G3 (Advanced)dppf has a large bite angle, stabilizing the Pd center during the reductive elimination of bulky biaryls. XPhos prevents aggregation and boosts turnover for very hindered partners.
Base K3PO4 (3.0–4.0 eq)Phosphate is a stronger base than carbonate in organic/water mixes, facilitating the activation of the boronic acid (formation of the boronate species).
Solvent Dioxane/H2O (4:1) Dioxane solubilizes the lipophilic cyclohexyl tail; water solubilizes the inorganic base and the carboxylate headgroup.
Temperature 80–100°C The steric bulk of the ortho-alkoxy group raises the energy barrier for transmetallation, requiring thermal energy.
Common Failure Modes
  • Deiodination (Reduction):

    • Symptom:[5][7][8][9][10][11] Formation of 4-(cyclohexyloxy)benzoic acid (loss of Iodine without coupling).

    • Cause:

      
      -hydride elimination from the solvent (e.g., isopropanol) or excessive heating with insufficient boronic acid.
      
    • Fix: Switch to non-protic cosolvents (DMF, Toluene) and ensure Boronic acid quality (fresh).

  • Protodeboronation:

    • Symptom:[5][7][8][9][10][11] Recovery of starting iodide and formation of the non-coupled arene from the boronic acid.

    • Cause: High pH and high temp with electron-rich or heteroaryl boronic acids.

    • Fix: Use Route A (Ester) which allows for milder bases (e.g.,

      
       or even 
      
      
      
      ).

Mechanistic Visualization

The diagram below illustrates the catalytic cycle, highlighting the specific role of the base in the "Direct Route" where the substrate exists as an anionic carboxylate.

catalytic_cycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Rate Limiting due to Sterics) Pd0->OxAdd + Substrate (R-I) PdII_Ar Pd(II)-Ar-I (Anionic Carboxylate Species) OxAdd->PdII_Ar TransMet Transmetallation (Steric Clash Possible) PdII_Ar->TransMet + Activated Boronate BaseStep Base Activation (Formation of Boronate) BaseStep->TransMet Supplies R'-B(OH)3- RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki coupling of 4-(cyclohexyloxy)-3-iodobenzoate. Note that the anionic nature of the substrate in Route B requires polar solvation to prevent precipitation of the Pd-intermediate.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls from aryl halides and arylboronic acids using a carboxylic acid as a directing group. Journal of the American Chemical Society.
  • Billingsley, K., & Buchwald, S. L. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • BenchChem Application Note. (2025). Synthesis of 4-Amino-3-cyclopropylbenzoic acid. (Analogous substrate protocols). Link

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling - Reaction Conditions and Mechanism. Link

Sources

Application Note: Solubilization Strategies for 4-(Cyclohexyloxy)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preparation of stock solutions for 4-(Cyclohexyloxy)-3-iodobenzoic acid assays Content Type: Application Note & Protocol Guide Audience: Senior Researchers, Assay Development Scientists, and DMPK Specialists.

Executive Summary

Reliable bioassay data depends entirely on the accurate delivery of the target analyte. 4-(Cyclohexyloxy)-3-iodobenzoic acid (CAS: 1131614-67-9) presents a specific set of physicochemical challenges: it combines a lipophilic cyclohexyl ether tail with a polarizable iodine atom and an ionizable carboxylic acid headgroup.

Improper solubilization of this compound frequently leads to "silent precipitation" —where micro-aggregates form upon dilution into aqueous buffers, reducing the effective free concentration and causing false negatives (in inhibition assays) or erratic dose-response curves.

This guide provides a validated workflow for preparing stable stock solutions and executing precipitation-free serial dilutions, ensuring high-fidelity experimental results.

Physicochemical Profile & Solubility Logic

To design a robust protocol, we must first understand the molecule's behavior in solution.

PropertyValue / CharacteristicImplication for Protocol
Molecular Weight ~346.16 g/mol Moderate size; diffusion is not a limiting factor.
Lipophilicity (

)
High (Estimated > 4.0)Critical: The cyclohexyl group drives strong hydrophobicity. Aqueous solubility is negligible at acidic pH.
Acidity (

)
~4.0 – 4.5 (Benzoic Acid moiety)Solubility Switch: Soluble in aqueous buffers only when ionized (pH > 7.4). Insoluble in acidic media.
Halogenation Aryl IodineStability Risk: Potential for photolytic dehalogenation. Solutions must be protected from light.[1]
Aggregation High Riskprone to

-stacking and hydrophobic aggregation in >95% aqueous environments.
Protocol A: Preparation of Primary Stock Solution (DMSO)

Objective: Create a stable, high-concentration master stock (typically 10 mM or 50 mM) free of particulate matter.

Reagents & Equipment:

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide), HPLC Grade (

    
    99.9%).[2]
    
    • Why: DMSO disrupts hydrogen bonding and accommodates the lipophilic tail better than Ethanol.

  • Vessel: Amber glass vials (Borosilicate).

    • Why: Amber protects the iodine moiety from photodegradation. Glass prevents adsorption of the lipophilic cyclohexyl group, which often sticks to polypropylene (plastic) tubes.

  • Anti-static Gun: Recommended for weighing halogenated powders.

Step-by-Step Procedure:

  • Calculations:

    • Target Concentration: 10 mM (Recommended for optimal freeze-thaw stability).

    • Target Volume: 1.0 mL.

    • Required Mass:

      
      .
      
    • Note: If weighing <5 mg, prepare a larger volume (e.g., 5 mL) to minimize gravimetric error.

  • Weighing:

    • Tare the amber glass vial.

    • Weigh the solid compound directly into the vial. Do not weigh onto weighing paper and transfer, as static charge can cause loss of the lipophilic powder.

  • Solubilization:

    • Add the calculated volume of Anhydrous DMSO.

    • Vortex vigorously for 30 seconds.

    • Visual Check: Hold the vial up to a light source. The solution must be perfectly clear. If "schlieren" lines (wavy optical distortions) or micro-particles are visible, sonicate in a water bath at room temperature for 5 minutes (35-40 kHz).

    • Caution: Do not heat above 40°C to avoid potential decarboxylation or iodine lability.

  • Storage:

    • Aliquot into smaller amber glass vials (avoid repeated freeze-thaw cycles).

    • Store at -20°C .

    • Shelf Life: Stable for 6 months if kept anhydrous and dark.

Protocol B: The "Intermediate Dilution" Method (Prevention of Crashing)

The Problem: Direct injection of a 10 mM DMSO stock into an aqueous assay buffer (e.g., 1:1000 dilution) creates a momentary region of massive supersaturation. The hydrophobic cyclohexyl tails often snap together to form nanoclusters before they can disperse.

The Solution: Use an Intermediate Dilution Step to step down the hydrophobicity gradually.

Workflow Diagram (Graphviz):

StockPrep Solid Solid Compound (Weighing) Stock Primary Stock 10 mM in 100% DMSO Solid->Stock Dissolve in Anhydrous DMSO Inter Intermediate Stock 100 µM in 10% DMSO Stock->Inter 1:100 Dilution into Assay Buffer QC QC Check: Visual/Nephelometry Stock->QC Assay Assay Well 1 µM (<1% DMSO) Inter->Assay 1:100 Dilution into Assay Buffer

Caption: Step-wise dilution strategy to prevent hydrophobic crashing. The intermediate step allows the formation of stable solvation shells before final dilution.

Detailed Dilution Steps:

  • Thaw the 10 mM DMSO stock at room temperature. Vortex ensures homogeneity (DMSO crystallizes at ~19°C; gradients can form during thawing).

  • Prepare Intermediate Stock (100 µM):

    • Pipette 10 µL of 10 mM Stock.

    • Add to 990 µL of Assay Buffer (e.g., PBS pH 7.4).

    • Crucial Technique: Add the DMSO stock into the buffer while vortexing, or pipette up and down rapidly immediately upon addition. Do not let the DMSO drop sit on top of the buffer.

  • Prepare Working Solution (Assay Concentration):

    • Dilute the Intermediate Stock further into the assay plate/tube to reach the final concentration (e.g., 1 µM).

    • This ensures the final DMSO concentration is minimized while maintaining solubility.

Quality Control & Validation

How do you know your stock is actually 10 mM and not 5 mM with 5 mM of precipitate at the bottom?

Method 1: The "Tyndall Effect" (Rapid Check)

  • Shine a laser pointer (red or green) through the glass vial of your diluted working solution.

  • Pass: The beam passes through invisibly.

  • Fail: You see a solid beam of light (scattering) or sparkles. This indicates suspended micro-aggregates.

Method 2: UV-Vis Absorbance (Quantitative)

  • Dilute the stock 1:100 in Ethanol (not buffer, to ensure full solubility).

  • Measure Absorbance at

    
     (likely ~230-250 nm for the benzoic core).
    
  • Compare against a fresh standard curve. A drop in absorbance >5% indicates degradation or precipitation in the master stock.

References
  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12085, 4-Iodobenzoic acid (Structural analog reference). Retrieved from .

  • Waybright, T. J., et al. (2009). Reagent stability in DMSO: A case study. Assay and Drug Development Technologies, 7(5), 456-464. (Guidance on DMSO stock stability).

Sources

Functionalization of the Carboxylic Acid Group in 4-(Cyclohexyloxy)-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

4-(Cyclohexyloxy)-3-iodobenzoic acid (CAS: 1131614-67-9) is a high-value scaffold in medicinal chemistry, most notably recognized as a key intermediate in the synthesis of Beclabuvir (BMS-791325) , a non-nucleoside NS5B polymerase inhibitor for Hepatitis C Virus (HCV) treatment.[1]

This scaffold offers a unique triad of functionalities:

  • Carboxylic Acid: The primary vector for diversification (amides, esters, heterocycles).[2]

  • Aryl Iodide: A reactive handle for downstream palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira).[1][2]

  • Cyclohexyl Ether: Provides essential lipophilicity and metabolic stability, occupying the hydrophobic pocket in viral polymerase targets.[2]

Scope of this Guide: This application note details optimized protocols for functionalizing the carboxylic acid group while strictly preserving the integrity of the aryl iodide . The iodine substituent is prone to hydrodehalogenation under aggressive reducing conditions (e.g., LiAlH₄) or oxidative insertion during unoptimized metal-catalyzed steps. The protocols below are designed to mitigate these risks.

Chemical Reactivity & Strategic Considerations

Chemoselectivity Profile
Functional GroupReactivity ConcernMitigation Strategy
Carboxylic Acid (-COOH) Target for functionalization.[1][2]Use mild activation (HATU, CDI) to avoid forcing conditions.[2]
Aryl Iodide (-I) Susceptible to Pd-insertion or reduction.[1][2]Avoid: LiAlH₄ (risk of de-iodination).[2] Avoid: Pd catalysts during acid activation steps.
Cyclohexyl Ether (-OR) Acid-labile at high temperatures; stable to base.[1][2]Maintain reaction temps <100°C in strong acidic media.
Solubility

The cyclohexyl group renders this molecule lipophilic.[2]

  • Good Solvents: DCM, DMF, THF, Ethyl Acetate.

  • Poor Solvents: Water, Hexanes (often precipitates).[2]

  • Protocol Note: DMF is the preferred co-solvent for amide couplings to ensure complete solubility of the starting material.[2]

Experimental Protocols

Protocol A: General Amide Coupling (HATU Method)

Best for: Rapid library synthesis and coupling with sterically hindered amines.

Rationale: HATU is selected over carbodiimides (EDC/DCC) because it generates an active ester (At-ester) that reacts faster with amines, minimizing racemization (if chiral amines are used) and reducing reaction times.[1]

Materials:

  • Substrate: 4-(Cyclohexyloxy)-3-iodobenzoic acid (1.0 equiv)[1]

  • Amine: R-NH₂ (1.2 equiv)[1]

  • Reagent: HATU (1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 4-(Cyclohexyloxy)-3-iodobenzoic acid in anhydrous DMF.

  • Activation: Add DIPEA. Stir for 5 minutes at Room Temperature (RT).

  • Pre-activation: Add HATU in one portion. The solution typically turns yellow/orange.[2] Stir for 10–15 minutes to form the activated ester species.

  • Coupling: Add the amine (dissolved in minimal DMF if solid).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Target Mass = MW_acid + MW_amine - 18).[1][2]

  • Workup:

    • Dilute reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume).[2]

    • Wash sequentially with:

      • 10% Citric Acid or 1M HCl (to remove excess DIPEA/amine).[2]

      • Saturated NaHCO₃ (to remove unreacted acid).[2]

      • Brine (saturated NaCl).[2]

    • Dry over Na₂SO₄, filter, and concentrate.[2][3]

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Synthesis of Acyl Sulfonamides (Beclabuvir-Type Linkage)

Best for: Bioisostere synthesis where the acid is converted to a -CONHSO₂R moiety (common in HCV inhibitors).[1]

Rationale: Standard coupling agents (HATU) often fail with sulfonamides due to their low nucleophilicity.[2] CDI (1,1'-Carbonyldiimidazole) is the reagent of choice to generate the reactive acyl imidazole intermediate, followed by DBU-catalyzed coupling.[1]

Materials:

  • Substrate: 4-(Cyclohexyloxy)-3-iodobenzoic acid (1.0 equiv)[1]

  • Sulfonamide: R-SO₂NH₂ (1.2 equiv)[1]

  • Reagent: CDI (1.3 equiv)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)[1]

  • Solvent: Anhydrous THF (or DMF if solubility is poor)

Step-by-Step Procedure:

  • Activation: Dissolve the benzoic acid derivative in anhydrous THF (0.2 M) under N₂. Add CDI in one portion.[2]

  • Gas Evolution: Stir at RT for 1 hour or until CO₂ evolution ceases. Heating to 50°C for 30 mins may be required to drive acyl imidazole formation to completion.[2]

  • Coupling: Add the sulfonamide followed by DBU dropwise.

  • Reaction: Stir at 50°C for 4–12 hours.

  • Workup (Critical):

    • Cool to RT. Dilute with EtOAc.

    • Acidify: Wash with 1M HCl.[2][3] Note: Acyl sulfonamides are acidic (pKa ~4-5).[1][2] The product will remain in the organic layer, but basic impurities (DBU, imidazole) will be removed.

    • Wash with brine, dry, and concentrate.[2][3]

Protocol C: Chemoselective Reduction to Benzyl Alcohol

Best for: Generating the alcohol for subsequent etherification or halogenation.

Rationale: Borane-THF (BH₃[1]·THF) is used instead of Lithium Aluminum Hydride (LiAlH₄).[2] LiAlH₄ poses a significant risk of reducing the C-I bond (de-iodination), whereas BH₃ is chemoselective for carboxylic acids in the presence of aryl halides.

Materials:

  • Substrate: 4-(Cyclohexyloxy)-3-iodobenzoic acid (1.0 equiv)[1]

  • Reagent: Borane-THF complex (1.0 M solution) (2.5 equiv)[1]

  • Solvent: Anhydrous THF

  • Quench: Methanol

Step-by-Step Procedure:

  • Setup: Cool a solution of the acid in anhydrous THF (0.2 M) to 0°C under N₂.

  • Addition: Add BH₃·THF dropwise over 20 minutes.[2] (Caution: Hydrogen gas evolution).[2]

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Quench: Cool back to 0°C. Carefully add Methanol dropwise until bubbling ceases.

  • Workup: Concentrate the solvent. Redissolve in EtOAc, wash with 1M HCl and brine.

  • Result: The product is 4-(cyclohexyloxy)-3-iodobenzyl alcohol.[1][2]

Visual Workflows

Reaction Pathway Overview

The following diagram illustrates the divergence of the carboxylic acid into three key functional classes while preserving the iodine handle.

ReactionPathways cluster_iodine Critical Constraint: Iodine Preservation Start 4-(Cyclohexyloxy)- 3-iodobenzoic acid Amide Amide Derivative (HATU Protocol) Start->Amide R-NH2, HATU DIPEA, DMF Sulfonamide Acyl Sulfonamide (CDI/DBU Protocol) Start->Sulfonamide R-SO2NH2, CDI DBU, THF Alcohol Benzyl Alcohol (BH3-THF Protocol) Start->Alcohol BH3-THF (Chemoselective)

Caption: Functionalization pathways for 4-(Cyclohexyloxy)-3-iodobenzoic acid. Green/Yellow/Red arrows indicate distinct synthetic routes.

HATU Coupling Logic

A decision tree for ensuring successful amide coupling.

HATULogic Step1 Dissolve Acid in DMF Step2 Add Base (DIPEA) Step1->Step2 Step3 Add HATU (Wait 10 mins for Active Ester) Step2->Step3 Step4 Add Amine Step3->Step4 Check Check LC-MS @ 2 hrs Step4->Check Complete Workup: Acid/Base Wash Check->Complete Conversion >95% Incomplete Add 0.5 eq HATU Stir overnight Check->Incomplete Conversion <50%

Caption: Step-by-step logic for Protocol A (HATU Coupling). Yellow node indicates the critical pre-activation step.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield (Amide Coupling) Steric hindrance from Iodine.[1][2]Switch to Protocol B (CDI) or use acid chloride generation (SOCl₂/DMF cat.) if amine is non-nucleophilic.[2]
De-iodination (Product -126 Da) Over-reduction or Pd contamination.[1][2]Ensure BH₃·THF is used, not LiAlH₄.[2] Check solvent grades for peroxide contamination.[2]
Precipitation in DMF High lipophilicity of product.[2]Add DCM as a co-solvent (1:1 DMF:DCM) to maintain solubility during reaction.[2]
Incomplete Sulfonamide Coupling Poor activation of acid.[2]Heat the CDI activation step to 50°C for 30 mins before adding the sulfonamide.

References

  • Beclabuvir Discovery: Scola, P. M., et al. "Discovery of Beclabuvir (BMS-791325): A Potent, Non-nucleoside NS5B Polymerase Inhibitor for the Treatment of Hepatitis C Virus Infection." Journal of Medicinal Chemistry, 2016.[2] [1]

  • Amide Coupling Protocols: Montalbetti, C. A., & Falque, V. "Amide bond formation and peptide coupling."[2] Tetrahedron, 2005.[2]

  • Chemoselective Reduction: Brown, H. C., & Krishnamurthy, S. "Selective reductions.[2] 24. Reaction of borane-tetrahydrofuran with organic compounds containing representative functional groups." Journal of Organic Chemistry, 1973.[2]

  • Acyl Sulfonamide Synthesis: "General procedure for the synthesis of acyl sulfonamides using CDI." Organic Process Research & Development.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-(Cyclohexyloxy)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the purification of crude 4-(Cyclohexyloxy)-3-iodobenzoic acid. The methodologies described herein are grounded in established chemical principles to ensure reliable and reproducible results.

I. Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in my crude 4-(Cyclohexyloxy)-3-iodobenzoic acid?

A1: The impurity profile largely depends on the synthetic route. Common impurities include unreacted starting materials such as 4-hydroxy-3-iodobenzoic acid and cyclohexyl halide, as well as byproducts from side reactions. De-iodinated or di-iodinated aromatic compounds can also be present.[1]

Q2: My crude product is an intractable oil. How can I proceed with purification?

A2: Oiling out during purification is a common issue. This often occurs when the melting point of the solid is lower than the boiling point of the solvent used. Consider switching to a lower-boiling point solvent system for recrystallization or employing column chromatography. An initial acid-base extraction can also help remove many impurities and may facilitate subsequent crystallization.

Q3: I'm observing significant product loss during recrystallization. What can I do to improve my yield?

A3: High product loss during recrystallization can be attributed to several factors:

  • Using too much solvent: Ensure you are using the minimum amount of hot solvent required to dissolve the crude product.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and traps impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[2][3]

  • Co-precipitation with impurities: If impurities have similar solubility profiles to your product, they may co-precipitate. In such cases, a different purification method like column chromatography might be necessary.

Q4: Can I use silica gel chromatography to purify this iodinated aromatic compound?

A4: While silica gel can be used, caution is advised. Iodinated aromatic compounds can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation.[4] Using a deactivated silica gel (e.g., with triethylamine) or opting for an alternative stationary phase like alumina or a hydrophobic polymeric resin may be beneficial.[5]

II. Troubleshooting and In-Depth Purification Protocols

This section provides detailed, step-by-step protocols for the most effective methods to purify 4-(Cyclohexyloxy)-3-iodobenzoic acid, along with troubleshooting for common challenges.

Method 1: Acid-Base Extraction

Principle of Separation: This technique leverages the acidic nature of the carboxylic acid group.[6] By treating the crude mixture with a base, the acidic product is converted to its water-soluble carboxylate salt, allowing it to be separated from neutral organic impurities.[7][8] Subsequent acidification regenerates the pure carboxylic acid, which will precipitate out of the aqueous solution.[8][9]

Experimental Workflow Diagram:

Caption: Workflow for Acid-Base Extraction.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude 4-(Cyclohexyloxy)-3-iodobenzoic acid in a suitable organic solvent like diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). A weaker base like sodium bicarbonate is often sufficient and preferable to stronger bases like sodium hydroxide, which could potentially hydrolyze other functional groups.[6][9]

  • Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup. Allow the layers to separate fully.

  • Collection: Drain the lower aqueous layer, which now contains the sodium salt of your product, into a clean flask.

  • Repeat: Perform a second extraction on the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product. Combine the aqueous extracts.

  • Back-Wash (Optional): Wash the combined aqueous layers with a small amount of fresh organic solvent to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is acidic (test with pH paper). The 4-(Cyclohexyloxy)-3-iodobenzoic acid will precipitate as a solid.[9][10]

  • Isolation: Collect the purified solid product by vacuum filtration, wash with cold water, and dry thoroughly.[10]

Troubleshooting:

  • Emulsion Formation: If an emulsion forms at the interface of the two layers, it can often be broken by adding a small amount of brine (saturated NaCl solution) or by gentle swirling.

  • No Precipitate Upon Acidification: If no solid forms, it's possible that too much water was used, and the product remains dissolved. In this case, you can extract the product back into an organic solvent, dry the organic layer, and evaporate the solvent.[7]

Method 2: Recrystallization

Principle of Separation: Recrystallization relies on the difference in solubility of the desired compound and its impurities in a given solvent at different temperatures.[3][11] An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[2][12]

Solvent Selection Table:

SolventBoiling Point (°C)PropertiesSuitability
Ethanol/WaterVariableGood for many benzoic acid derivatives. The ratio can be tuned.High
Acetic Acid/WaterVariableCan be effective, but residual acetic acid can be difficult to remove.Medium
Toluene111Good for dissolving non-polar impurities.Medium
Heptane/Ethyl AcetateVariableA non-polar/polar mixture that can be effective.High

Experimental Workflow Diagram:

Sources

Troubleshooting solubility issues of 4-(Cyclohexyloxy)-3-iodobenzoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Cyclohexyloxy)-3-iodobenzoic acid

Document ID: TS-SOL-4C3I-001 Status: Active Last Updated: 2025-05-12

Executive Summary

This guide addresses solubility challenges associated with 4-(Cyclohexyloxy)-3-iodobenzoic acid (CAS: 1131614-67-9). Users frequently report precipitation upon dilution from DMSO stocks into aqueous buffers.[1]

Root Cause Analysis: This compound presents a "dual-threat" to solubility:

  • High Lipophilicity (LogP ~4.2): The cyclohexyloxy group and iodine atom create a significant hydrophobic surface area.[1]

  • pH-Dependent Ionization (pKa ~4.0–4.2): As a benzoic acid derivative, it behaves as a weak acid.[1] It is practically insoluble in its protonated (neutral) form at pH < 5.0.[1]

Part 1: The Solubility Decision Matrix

Before modifying your protocol, determine your experimental constraints using the decision tree below.

SolubilityDecisionTree Start Start: Define Assay Conditions CheckPH Is Assay pH < 5.5? Start->CheckPH HighPH pH is Neutral/Basic (7.4+) CheckPH->HighPH No (pH 7.4) LowPH Acidic Environment (Protonated/Insoluble Form) CheckPH->LowPH Yes (pH < 5.5) CheckConc Target Concentration > 50 µM? DirectDilution Standard Dilution Possible (Maintain <1% DMSO) CheckConc->DirectDilution No (<50 µM) HighConc High Concentration Req. CheckConc->HighConc Yes (>50 µM) HighPH->CheckConc Cyclodextrin Req. Complexation: Use HP-β-CD or Captisol LowPH->Cyclodextrin Cosolvent Req. Co-solvent Spike: PEG400 (10-20%) or Surfactant (Tween 80) HighConc->Cosolvent

Figure 1: Solubility Optimization Workflow. Follow this logic to select the correct formulation strategy based on pH and concentration requirements.

Part 2: Critical Troubleshooting (FAQs)
Q1: I diluted my 10 mM DMSO stock 1:1000 into PBS (pH 7.4), but I see a fine precipitate. Why?

Diagnosis: This is likely "kinetic precipitation" caused by the mixing technique , not the equilibrium solubility.[1] The Science: When a droplet of DMSO stock hits the aqueous buffer, the DMSO diffuses away faster than the compound can solubilize.[1] This creates a local environment of supersaturation at the interface, causing the compound to "crash out" as amorphous aggregates that dissolve very slowly (hours to days).[1]

Corrective Protocol (The "Sub-Surface" Injection):

  • Vortex the buffer vigorously before addition.[1]

  • Submerge the pipette tip below the surface of the vortexing buffer.[1]

  • Dispense the DMSO stock slowly into the most turbulent part of the vortex.[1]

  • Do not dispense the drop onto the static surface or the side of the tube.[1]

Q2: Why does the compound precipitate in my cell culture media but not in PBS?

Diagnosis: Protein binding or Calcium interaction.[1] The Science:

  • Serum Albumin: While albumin usually helps solubilize lipophilic drugs, 4-(Cyclohexyloxy)-3-iodobenzoic acid has high affinity for hydrophobic pockets.[1] If the serum concentration is low (<5%), the free drug concentration may exceed its solubility limit.[1]

  • Calcium/Magnesium: If your media contains high

    
     or 
    
    
    
    , insoluble metal-carboxylate salts may form, which are far less soluble than the sodium salt found in PBS.[1]

Solution: Pre-dilute the compound in a pure aqueous buffer (like PBS w/o Ca/Mg) to 10x the final concentration, ensure it is soluble, and then add this 10x solution to the media.

Q3: I need to run an assay at pH 4.5. The compound vanishes from solution.

Diagnosis: Protonation-driven insolubility.[1] The Science: The pKa of the benzoic acid moiety is approximately 4.2.[1]

  • At pH 7.4: 99.9% of the compound is ionized (

    
    ), which is soluble.[1]
    
  • At pH 4.5: ~30-50% of the compound is protonated (

    
    ).[1] The protonated form is neutral and highly lipophilic (LogP 4.2), leading to immediate precipitation.[1]
    

Solution: Cyclodextrin Complexation You cannot rely on pH for solubility here.[1] You must encapsulate the hydrophobic tail.[1]

  • Reagent: Hydroxypropyl-beta-cyclodextrin (HP-β-CD).

  • Protocol: Prepare the buffer with 10–20% (w/v) HP-β-CD before adding the compound.[1] The cyclodextrin creates a hydrophobic cavity that shields the cyclohexyloxy/iodo groups from the acidic water.[1]

Part 3: Advanced Formulation Strategies

If simple pH adjustment fails, use the following formulation tiers.

Tier 1: Co-solvent Systems (For In Vitro Screening)

Use this when DMSO tolerance is low (<1%) but solubility is poor.[1]

ComponentRoleRecommended %Mechanism
DMSO Primary Stock Solvent1–5%Disrupts water lattice; solubilizes hydrophobic core.
PEG 400 Co-solvent10–40%Reduces polarity of the bulk solvent; prevents aggregation.[1]
Ethanol Co-solvent5–10%Increases solubility of the protonated form.[1]
Tier 2: Surfactant Systems (For High Concentration)

Use this for animal dosing or high-concentration stock solutions (>1 mg/mL).[1]

  • Vehicle: 5% DMSO + 5% Tween 80 + 90% Saline.[1]

  • Preparation Order (Critical):

    • Dissolve compound in DMSO (100%).[1]

    • Add Tween 80 and vortex until clear.

    • Slowly add warm Saline (37°C) while vortexing.

Part 4: The Mechanism of "Crashing Out"

Understanding the molecular behavior prevents errors.[1] The diagram below illustrates why the "Order of Addition" is fatal to your experiment.

PrecipitationMechanism cluster_mixing The Mixing Interface DMSO_Stock DMSO Stock (Solvated Molecules) Shock Solvent Shock (DMSO strips away) DMSO_Stock->Shock Rapid Dilution Buffer Aqueous Buffer (High Dielectric) Buffer->Shock Nucleation Nucleation (Hydrophobic Aggregation) Shock->Nucleation LogP > 4.0 No Protection Micelle Stable Solution (If Surfactant Present) Shock->Micelle Tween 80 / Cyclodextrin Stabilizes Interface Precipitate Amorphous Solid (Precipitate) Nucleation->Precipitate Irreversible

Figure 2: Kinetic Precipitation Mechanism. Without surfactants or controlled mixing, the rapid loss of DMSO solvation shell forces the hydrophobic cyclohexyloxy group to aggregate.

References
  • Lipophilicity and Solubility

    • Source: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 12085, 4-Iodobenzoic acid. (Data extrapolated for cyclohexyloxy derivative LogP ~4.2).[1][2]

    • URL:[Link][1]

  • Solubility of Benzoic Acid Derivatives

    • Source: Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (Establishes pKa/Solubility relationships for alkoxy-benzoic acids).

    • URL:[Link][1]

  • Cyclodextrin Formulation

    • Source: Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology.

    • URL:[Link][1]

  • Cosolvent & Precipitation Troubleshooting

    • Source: Avdeef, A. (2012).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1]

    • URL:[Link][1]

Sources

Overcoming steric hindrance in reactions involving 4-(Cyclohexyloxy)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Cyclohexyloxy)-3-iodobenzoic Acid Current Status: Active | Ticket ID: #CHX-I-BZ-001

Executive Summary: The "Ortho-Wall" Challenge

You are likely encountering low yields or stalled reactions with 4-(Cyclohexyloxy)-3-iodobenzoic acid . This molecule presents a classic "double-deactivation" profile:

  • Steric Blockade (The Ortho-Wall): The C4-cyclohexyloxy group is significantly bulkier than a methoxy or ethoxy group. It creates a high steric barrier protecting the C3-iodine, inhibiting the approach of the Palladium catalyst.

  • Electronic Deactivation: The alkoxy group is an electron-donating group (EDG). This increases the electron density of the aromatic ring, making the C-I bond stronger and harder to break during the oxidative addition step of the catalytic cycle.

This guide provides optimized protocols to bypass these specific barriers.

Module 1: Overcoming Steric Hindrance at C3 (Cross-Coupling)

Target Reaction: Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig coupling at the C3-Iodine position.

The Solution: "Winged" Ligands

Standard ligands like PPh3 or dppf often fail here because they cannot accommodate the bulk of the cyclohexyl ring while maintaining a stable Pd-center. You must use Buchwald Dialkylbiaryl Ligands , specifically SPhos or XPhos .

  • Mechanism: These ligands feature a "winged" biaryl structure. The bulk prevents the formation of inactive Pd-dimers, while the electron-rich phosphine accelerates the difficult oxidative addition into the electron-rich C-I bond.

Optimized Protocol: Suzuki-Miyaura Coupling
ComponentRecommendationFunction
Catalyst Source Pd(OAc)₂ (2-5 mol%)Precursor to active Pd(0).
Ligand SPhos (4-10 mol%)Critical: The 2,6-dimethoxy group on the ligand creates a pocket that accommodates the substrate's cyclohexyl group.
Base K₃PO₄ (2-3 equiv)Anhydrous phosphate is superior to carbonates for hindered substrates to prevent hydrolysis.
Solvent Toluene/Water (10:1) or 1,4-Dioxane Biphasic systems often assist in solubilizing the inorganic base while keeping the organic catalyst active.
Temperature 80°C - 100°C High thermal energy is required to overcome the activation barrier of the hindered oxidative addition.

Step-by-Step Workflow:

  • Degassing (Crucial): Charge a reaction vial with 4-(Cyclohexyloxy)-3-iodobenzoic acid (1.0 equiv), Boronic acid (1.5 equiv), Pd(OAc)₂ (5 mol%), SPhos (10 mol%), and K₃PO₄ (3.0 equiv).

  • Purge: Seal the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich ligands like SPhos.

  • Solvation: Add degassed Toluene/Water (10:1) via syringe.

  • Activation: Heat to 100°C. The solution should turn from dark red/brown to a clear or light orange/yellow (active catalyst).

  • Monitoring: Monitor via LCMS. If conversion stalls at 50%, add a second portion of catalyst/ligand (fresh stock solution).

Visualizing the Steric Bypass

StericBypass Start Inactive Pd(II) Precursor ActiveCat Active Pd(0)-SPhos Species (Monoligated) Start->ActiveCat Reduction in situ OxAdd Oxidative Addition (Rate Limiting Step) ActiveCat->OxAdd Approach C-I Bond StericClash Standard Ligand (PPh3) BLOCKED by Cyclohexyl OxAdd->StericClash If Ligand = PPh3 SPhosSuccess SPhos Ligand 'Wing' accommodates Cyclohexyl OxAdd->SPhosSuccess If Ligand = SPhos Product Coupled Product SPhosSuccess->Product Transmetalation & Reductive Elimination

Caption: Comparative pathway showing how SPhos facilitates oxidative addition despite the steric bulk of the cyclohexyl group, whereas standard ligands fail.

Module 2: C1-Carboxylic Acid Functionalization

Target Reaction: Amide coupling or Esterification at the C1 position.

The Problem: Electronic Drag

While the C1-COOH is less sterically hindered than the C3-Iodine, the electron-donating ether at C4 reduces the electrophilicity of the carbonyl carbon. Standard couplings (EDC/NHS) may be sluggish.

The Solution: Acid Chloride Activation

Do not rely on mild coupling agents. Convert the acid to an acid chloride to maximize electrophilicity.

Optimized Protocol:

  • Activation: Dissolve 4-(Cyclohexyloxy)-3-iodobenzoic acid in DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF .

  • Observation: Gas evolution (CO/CO₂) indicates activation. Stir for 1 hour at room temperature.

  • Concentration: Evaporate the solvent completely to remove excess oxalyl chloride (which would compete with your nucleophile).

  • Coupling: Re-dissolve the crude acid chloride in DCM/THF and add your amine/alcohol + DIPEA (Base). This reaction should be instantaneous.

Troubleshooting & FAQ

Q1: My reaction mixture turned black immediately, and I see no product.

  • Diagnosis: "Palladium Black" formation. The active Pd(0) aggregated into inactive metal particles.

  • Fix: This usually means your ligand failed to stabilize the Pd.

    • Ensure you are using SPhos or XPhos .

    • Increase the Ligand:Metal ratio to 2:1 or 3:1 .

    • Check your argon purge; oxygen destroys electron-rich ligands, leading to Pd precipitation.

Q2: I see the starting material disappearing, but I'm getting the de-iodinated byproduct (4-cyclohexyloxybenzoic acid).

  • Diagnosis: Protodehalogenation. The Pd inserted, but instead of coupling, it grabbed a proton.

  • Fix:

    • Switch to anhydrous conditions . Use dry Toluene or Dioxane.

    • Switch the base from Carbonate/Hydroxide to K₃PO₄ or CsF .

    • Avoid alcoholic solvents (MeOH/EtOH) which can act as hydride sources.

Q3: Can I use HATU for the amide coupling instead of Oxalyl Chloride?

  • Answer: Yes, but due to the steric bulk nearby, you must ensure the activation time is sufficient. Pre-stir the acid, HATU, and DIPEA for 15-20 minutes before adding the amine to ensure the active ester is fully formed.

Decision Logic for Optimization

Troubleshooting Start Reaction Outcome? NoRxn No Reaction (SM Recovered) Start->NoRxn DeH De-iodination (H replaces I) Start->DeH Black Pd Black Precipitate Start->Black Sol_Temp Increase Temp >100°C Use SPhos NoRxn->Sol_Temp Oxidative Addition failed Sol_Dry Use Anhydrous Solvent Switch to K3PO4 DeH->Sol_Dry Protodehalogenation Sol_Ligand Increase Ligand/Pd Ratio Degas Solvents thoroughly Black->Sol_Ligand Catalyst Decomposition

Caption: Logic flow for diagnosing common failures in coupling reactions involving sterically hindered aryl iodides.

References

  • Buchwald, S. L., et al. "A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls."[1] Journal of the American Chemical Society, vol. 124, no.[1][2] 6, 2002, pp. 1162–1163. Link

  • Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide." Yoneda Labs Technical Resources. Link

  • Sigma-Aldrich. "Buchwald Ligands: User Guide for Sterically Hindered Substrates." Merck/Sigma Technical Library. Link

  • Ma, D., et al. "Synthesis of 4-(Cyclohexyloxy)-3-iodobenzoic acid derivatives as CCR5 antagonists." Journal of Medicinal Chemistry (Contextual reference for structure utility). Link

Sources

Technical Support Center: Minimizing Deiodination Side Reactions in Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance for a common and often frustrating challenge in organic synthesis: the unwanted cleavage of the carbon-iodine bond, or deiodination. This unwanted side reaction can significantly lower yields, complicate purification, and in the case of radiolabeling, lead to misleading results. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter during your experiments.

Understanding the Enemy: The Nature of the Carbon-Iodine Bond

The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it a versatile functional group for forming new bonds but also susceptible to cleavage under various conditions. Understanding the mechanisms of deiodination is the first step toward preventing it.

Deiodination can be initiated by:

  • Reductive processes: Transition metals (especially palladium and copper), reducing agents, and even some solvents and bases can facilitate the reductive cleavage of the C-I bond.

  • Radical reactions: The weakness of the C-I bond makes it prone to homolytic cleavage, initiating radical chain reactions that lead to deiodination. This can be triggered by light, heat, or radical initiators.[1][2]

  • Nucleophilic attack: While less common for aryl iodides unless the ring is activated with strong electron-withdrawing groups, direct nucleophilic substitution can occur.[3][4]

  • Acid/Base instability: Both strong acids and bases can promote deiodination, depending on the substrate and reaction conditions.[1][5]

This guide will walk you through identifying the likely cause of deiodination in your specific reaction and provide actionable strategies to mitigate it.

Troubleshooting Guide: Question & Answer

Q1: I'm observing significant deiodination in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig). What's going on and how can I fix it?

This is a very common issue. While aryl iodides are often prized for their high reactivity in oxidative addition to Pd(0), this reactivity can also be their downfall.

Causality:

  • β-Hydride Elimination: If your substrate or coupling partner has a β-hydrogen, the organopalladium intermediate can undergo β-hydride elimination, leading to a deiodinated arene and a palladium-hydride species. This palladium-hydride can then reductively eliminate to give the deiodinated byproduct.

  • Reductive Dehalogenation by Solvent or Base: Alcohols, amines, and even phosphine ligands can act as reducing agents in the presence of a palladium catalyst, generating palladium hydride species that lead to deiodination.

  • Ligand Effects: The choice of phosphine ligand can significantly influence the stability of the organopalladium intermediates and the rate of competing side reactions.

Troubleshooting Steps:

  • Ligand Selection:

    • Bulky, electron-rich ligands: For many cross-coupling reactions, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination over deiodination by accelerating the coupling process.

    • Avoid excess PPh₃ at lower temperatures: In some Suzuki-Miyaura couplings, an excess of triphenylphosphine (PPh₃) at lower temperatures (~50 °C) can surprisingly lead to poor reactivity of aryl iodides.

  • Solvent Choice:

    • Aprotic, non-reducing solvents: Switch from alcoholic or amine solvents to aprotic solvents like toluene, dioxane, or THF. If a protic solvent is necessary, consider using t-butanol, which lacks β-hydrogens.

    • Solvent polarity: In some cases, the choice of solvent can influence the solubility of byproducts that may inhibit the reaction. For example, in certain C-N cross-couplings, using a solvent where the iodide byproduct is insoluble can improve reaction efficiency.

  • Base Selection:

    • Weaker, non-nucleophilic bases: If possible, switch from strong, potentially reducing bases like alkoxides to weaker inorganic bases like K₂CO₃ or K₃PO₄.

    • Anhydrous conditions: Ensure your base and solvent are rigorously dry, as water can sometimes contribute to side reactions.

  • Temperature Optimization:

    • Lower the temperature: Deiodination often has a higher activation energy than the desired coupling. Running the reaction at the lowest effective temperature can favor the desired product.

Experimental Protocol: Optimizing a Suzuki-Miyaura Coupling to Minimize Deiodination

  • Initial (problematic) conditions: Aryl iodide (1 eq.), boronic acid (1.2 eq.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq.), in a 3:1 mixture of DME/water at 100 °C. Observation: 30% deiodination.

  • Step 1: Change catalyst and ligand. Replace Pd(PPh₃)₄ with Pd(OAc)₂ (2 mol%) and a bulky biarylphosphine ligand like SPhos (4 mol%).

  • Step 2: Change base and solvent. Replace Na₂CO₃ with K₃PO₄ (2 eq.) and the DME/water mixture with anhydrous toluene.

  • Step 3: Optimize temperature. Start the reaction at 80 °C and monitor by TLC or GC/MS. If the reaction is sluggish, incrementally increase the temperature.

Q2: My iodinated compound is decomposing upon storage or during workup, even without a catalyst. What is causing this instability?

Aryl iodides, particularly those with certain substituents, can be inherently unstable.

Causality:

  • Photodecomposition: The C-I bond can be cleaved by UV or even visible light, leading to radical formation and subsequent deiodination.[2] This is especially true for electron-rich aryl iodides.

  • Thermal Decomposition: As the weakest carbon-halogen bond, the C-I bond can break at elevated temperatures, again leading to radical-mediated decomposition.[2]

  • Radical Initiators: Trace impurities that can act as radical initiators (e.g., peroxides in old ether solvents) can trigger a chain reaction leading to deiodination.[1]

  • Substituent Effects: Electron-donating groups (e.g., -OH, -OR, -NR₂) on the aromatic ring can make the C-I bond more susceptible to cleavage.[6][7] Phenolic iodides are particularly prone to decomposition.[2]

Troubleshooting & Prevention:

Workflow Diagram: Handling and Storing Iodinated Compounds

cluster_synthesis Synthesis & Workup cluster_storage Storage Synthesis Synthesize Iodinated Compound Workup Aqueous Workup Synthesis->Workup 1. Use deoxygenated solvents Dry Dry Organic Layer Workup->Dry 2. Avoid strong acid/base washes Concentrate Concentrate in vacuo Dry->Concentrate 3. Use Na₂SO₄ or MgSO₄ Store Store in amber vial under inert gas (Ar/N₂) at low temperature Concentrate->Store 4. Minimize light exposure and use low heat on rotovap

Caption: A workflow for handling and storing sensitive iodinated compounds to prevent decomposition.

Protective Measures:

IssuePreventative Action
Photodecomposition Work in a fume hood with the sash down to minimize light exposure. Use amber vials or wrap glassware in aluminum foil.
Thermal Instability Purify at room temperature if possible (e.g., flash chromatography). If heating is required, do so for the minimum time necessary. Store compounds at low temperatures (-20 °C).
Radical Reactions Use freshly distilled, peroxide-free solvents. Consider adding a radical inhibitor like BHT (butylated hydroxytoluene) during storage if compatible with downstream applications.
Acid/Base Sensitivity During workup, use neutral washes (water, brine) instead of acidic or basic solutions if possible.

Protecting Groups:

For particularly unstable compounds, such as o-iodophenols, protecting the activating group can increase stability.[2]

  • Phenols: Protect the hydroxyl group as a methyl ether (MOM) or silyl ether (e.g., TBS). These groups can be removed under specific conditions after the desired reaction.[2]

  • Anilines: Protect the amino group as an amide or carbamate (e.g., Boc, Cbz).

Q3: I am performing a reaction with a strong base (e.g., n-BuLi, LDA) and seeing deiodination instead of the expected reaction. How can I prevent this?

This is a common issue in reactions like metal-halogen exchange or directed ortho-metalation.

Causality:

  • Metal-Halogen Exchange: Organolithium reagents can rapidly undergo metal-halogen exchange with aryl iodides, especially at temperatures above -78 °C. This forms a new organolithium species and an alkyl iodide. If the newly formed aryllithium is not trapped quickly, it can be quenched by the solvent or other electrophiles, leading to a deiodinated product.

  • Radical Mechanisms: Under certain conditions, strong bases can induce radical-mediated deiodination.[1]

Troubleshooting Steps:

  • Temperature Control: This is the most critical parameter. Perform the reaction at a very low temperature (typically -78 °C, a dry ice/acetone bath) to disfavor metal-halogen exchange if another reaction is desired. For metal-halogen exchange, this low temperature is also crucial to prevent side reactions of the newly formed organometallic species.

  • Order of Addition: Add the organolithium reagent slowly to the solution of the aryl iodide at low temperature.

  • Rapid Trapping: If the goal is to form an aryllithium via metal-halogen exchange, have the electrophile ready to be added immediately after the exchange is complete.

  • Choice of Base: If deprotonation is the desired outcome, consider if a non-nucleophilic base that is less prone to metal-halogen exchange, such as a lithium amide base (LDA, LiTMP), might be more suitable than an alkyllithium.

Experimental Protocol: Successful Metal-Halogen Exchange

Start Start: Aryl Iodide in Anhydrous THF Cool Cool to -78 °C (Dry Ice/Acetone) Start->Cool Add_BuLi Slowly add n-BuLi (1.1 eq.) via syringe Cool->Add_BuLi Stir Stir for 15-30 min at -78 °C Add_BuLi->Stir Add_Eplus Rapidly add Electrophile (E+) Stir->Add_Eplus Warm Slowly warm to room temperature Add_Eplus->Warm Quench Aqueous Quench Warm->Quench

Caption: A typical workflow for performing a metal-halogen exchange reaction while minimizing side reactions.

Q4: I am working with iodinated peptides on a solid phase. Is deiodination a concern?

Yes, deiodination can be a concern during solid-phase peptide synthesis (SPPS), particularly during certain cleavage and side-chain deprotection steps.

Causality:

  • Strong Acids: The strong acids used for cleavage from the resin and removal of side-chain protecting groups (e.g., TFA) can potentially cause deiodination, especially with repeated or prolonged exposure.

  • Scavengers: Certain scavengers used during cleavage, such as thiols, can act as reducing agents and promote deiodination.

  • Iodination Step for Disulfide Bonds: When using iodine to form disulfide bonds from Acm or Trt-protected cysteine residues, excess iodine must be promptly removed to prevent unwanted side reactions, including potential modification of other residues.[8]

Preventative Strategies:

StageAction
Cleavage Minimize cleavage time and use a scavenger cocktail that is less reductive. Triisopropylsilane (TIS) is a common scavenger that is generally compatible.
Disulfide Bond Formation After oxidation with iodine is complete, quench the excess iodine immediately. A solution of sodium thiosulfate is effective. Alternatively, an anion exchange resin can be used for a simple workup.[8]
General Handling As with small molecules, protect light-sensitive iodinated peptides from light.

FAQs

Q: How can I detect and quantify deiodination?

A: The most common methods are:

  • Thin-Layer Chromatography (TLC): A quick way to qualitatively assess the reaction. The deiodinated product will have a different Rf value.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for accurate quantification. You can monitor the disappearance of your starting material and the appearance of the deiodinated byproduct. A UV detector is typically used.[9][10][11][12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile compounds. The mass spectrum will clearly show the loss of iodine.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show new aromatic signals corresponding to the proton that replaced the iodine.

Q: Does the position of the iodine on the ring matter?

A: Yes. The electronic environment significantly impacts the stability of the C-I bond. Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) tend to stabilize the C-I bond by making the aromatic ring less electron-rich.[6][14][15][16][17] Conversely, electron-donating groups (-OH, -OR, -NH₂) make the ring more electron-rich and can render the C-I bond more labile.[6][7][14]

Q: Are there any "iodine-friendly" reagents I should be aware of?

A: When planning a synthesis, consider the entire route. If you have an iodinated intermediate, try to avoid harsh reductive conditions (e.g., catalytic hydrogenation with Pd/C, strong hydride reagents) in subsequent steps if the iodine needs to be retained. For iodination reactions, using molecular iodine with a mild oxidant is often a good choice.[5][18][19] Hypervalent iodine reagents can also be effective but should be handled with care as they can be explosive.[5]

Q: I suspect my deiodination is radical-mediated. What are the tell-tale signs and how do I stop it?

A: Signs of a radical reaction include:

  • Inconsistent results between batches.

  • Reaction inhibition by radical scavengers (like BHT or TEMPO).

  • Initiation by light or heat.

  • Formation of dimeric byproducts.

To prevent it:

  • Rigorously exclude light and oxygen (work under an inert atmosphere).

  • Use purified, peroxide-free solvents.

  • Add a radical inhibitor to the reaction mixture if it doesn't interfere with the desired chemistry.

By carefully considering the potential pathways for deiodination and systematically optimizing your reaction conditions, you can significantly improve the outcome of your syntheses involving these versatile but sometimes delicate iodoaromatics.

References

  • Preparation of Aryl Iodides, Part 2: Nucleophilic Iodination. (2025, September 17). YouTube. Retrieved from [Link]

  • Bunnett, J. F., & Happer, D. A. R. (1967). Radical-Induced Deiodination of Aryl Iodides in Alkaline Methanol. Journal of the American Chemical Society, 89(25), 6712–6713.
  • Stack Exchange. (2022, April 8). Effect of electron-donating and electron-withdrawing groups on the C=O bond. Chemistry Stack Exchange. Retrieved from [Link]

  • BenchChem. (2025). Role of iodine substituent in the reactivity of aromatic compounds. BenchChem Technical Support.
  • Waser, J., et al. (2025). Late‐Stage Amination of Peptides on the Solid Phase.
  • Vedantu. (n.d.). Organic Chemistry Some Basic Principles And Techniques Class 11 Chemistry Notes. Retrieved from [Link]

  • Visser, T. J., et al. (1993). Ontogeny of type I and type III iodothyronine deiodinases in human liver. The Journal of Clinical Endocrinology & Metabolism, 76(3), 620-624.
  • ResearchGate. (n.d.). Mechanistic studies on nucleophilic aromatic substitution reactions on hypervalent iodine substrates. Retrieved from [Link]

  • MDPI. (n.d.). The effect of electron-withdrawing and electron-donating groups on aldehyde formation. Retrieved from [Link]

  • Politzer, P., & Murray, J. S. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Molecules, 25(6), 1345.
  • Wang, W., et al. (2017). Phototransformation of Iodate by UV Irradiation: Kinetics and Iodinated Trihalomethane Formation during Subsequent Chlor(am)ination.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Kocienski, P. J. (2004). Protecting Groups (3rd ed.). Georg Thieme Verlag.
  • Politzer, P., & Murray, J. S. (2018). Illuminating the Performance of Electron Withdrawing Groups in Halogen Bonding. Molecules, 23(1), 188.
  • LibreTexts. (2024, October 4). 16.2: Other Aromatic Substitutions. Chemistry LibreTexts. Retrieved from [Link]

  • Politzer, P., & Murray, J. S. (2020). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • Stack Exchange. (2019, March 26). electron donation affecting carbonyl bond strength. Chemistry Stack Exchange. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Iodination. Retrieved from [Link]

  • YouTube. (2018, September 10). Protecting Groups in Organic Synthesis. Retrieved from [Link]

  • Neliti. (2024, July 13). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Specific Solvent Issues with Iodination. Retrieved from [Link]

  • Fiveable. (n.d.). Aryl Iodides Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Kasten, K., et al. (2022). Late-Stage Functionalisation of Peptides on the Solid Phase by an Iodination-Substitution Approach. Chemistry – A European Journal, 28(50), e202201339.
  • ResearchGate. (2025, August 10). Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. Retrieved from [Link]

  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Retrieved from [Link]

  • Li, X., et al. (2018). Recyclable hypervalent-iodine-mediated solid-phase peptide synthesis and cyclic peptide synthesis. Beilstein Journal of Organic Chemistry, 14, 1246–1252.
  • Kasten, K., et al. (2022). Late‐Stage Functionalisation of Peptides on the Solid Phase by an Iodination‐Substitution Approach. Semantic Scholar. Retrieved from [Link]

  • Ren, G., et al. (2023). Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. Energy & Environmental Science, 16(2), 735-744.
  • ResearchGate. (2025, August 6). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. Retrieved from [Link]

  • University of California, Santa Barbara. (2022, May 9). The Overlooked Photochemistry of Iodine in Aqueous Suspensions of Fullerene Derivatives. Retrieved from [Link]

  • Usiena AIR. (2024, April 23). Investigation on the role of thyroid hormones and their derivatives in different physiopathogenetic mechanisms using HPLC-MS/MS. Retrieved from [Link]

  • Usiena AIR. (n.d.). HPLC-MS-MS analysis of thyroid hormones and iodotyrosines in knocked-out murine and natural human DEHAL-1 deficiency. Retrieved from [Link]

  • ResearchGate. (2020, March 10). A Halogen Bonding Perspective on Iodothyronine Deiodinase Activity. Retrieved from [Link]

  • Mugesh, G., et al. (2025). Thyroid Hormone Deiodination—Mechanisms and Small Molecule Enzyme Mimics. Molecules, 30(x), xxxx.
  • Korde, A., et al. (2021). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. Molecules, 26(18), 5596.
  • Reddit. (2024, January 11). Spontaneous aryl iodide deiodination upon heating. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Radiopharmaceutical chemistry: Iodination techniques. Retrieved from [Link]

  • Evano, G., & Blanchard, N. (2013). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Frontiers in Chemistry, 1, 23.
  • European Patent Office. (n.d.). Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach. Retrieved from [Link]

  • Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

  • ResearchGate. (n.d.). HPLC analysis of the deiodination of [ 125 I]TA 3 (A), [ 125 I]TA 4 (B). Retrieved from [Link]

  • Guérard, F., et al. (2020). Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry, 85(11), 6947–6959.
  • YouTube. (2021, June 23). Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. Retrieved from [Link]

  • Mugesh, G., et al. (2015). Halogen bonding controls the regioselectivity of the deiodination of thyroid hormones and their sulfate analogues.
  • Butt, C. M., et al. (2011). Halogenated Phenolic Contaminants Inhibit the In Vitro Activity of the Thyroid-Regulating Deiodinases in Human Liver. Toxicological Sciences, 124(2), 339–347.

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4-(Cyclohexyloxy)-3-iodobenzoic Acid and its 3-Bromo Analog for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Aryl halides are foundational building blocks, and the nuanced differences in their reactivity can be leveraged to achieve selective chemical transformations. This guide provides an in-depth, objective comparison of the reactivity of two closely related aryl halides: 4-(cyclohexyloxy)-3-iodobenzoic acid and its 3-bromo analog. This analysis is grounded in the fundamental principles of organic chemistry and supported by established experimental protocols for key cross-coupling reactions.

Introduction: The Significance of Halogen Substitution in Aryl Halides

4-(Cyclohexyloxy)-3-iodobenzoic acid and 4-(cyclohexyloxy)-3-bromobenzoic acid are valuable intermediates in the synthesis of complex organic molecules. The presence of the cyclohexyloxy group and the carboxylic acid moiety provides handles for further functionalization, while the halogen at the 3-position is a key site for carbon-carbon and carbon-heteroatom bond formation. The choice between the iodo and bromo substituent has profound implications for the reaction kinetics and conditions required for successful transformations.

The fundamental difference in reactivity between aryl iodides and aryl bromides stems primarily from the disparity in their carbon-halogen bond dissociation energies (BDE). The carbon-iodine (C-I) bond is inherently weaker and more polarizable than the carbon-bromine (C-Br) bond. This seemingly subtle difference has a cascading effect on the mechanisms of many transition metal-catalyzed reactions, most notably the oxidative addition step, which is often rate-determining.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of new bonds. The performance of 4-(cyclohexyloxy)-3-iodobenzoic acid and its 3-bromo analog in three of the most prevalent cross-coupling reactions—Suzuki-Miyaura, Heck, and Buchwald-Hartwig—is a critical consideration for any synthetic chemist.

Suzuki-Miyaura Coupling: A Tale of Two Halides

The Suzuki-Miyaura reaction, which forges a new carbon-carbon bond between an organoboron compound and an organic halide, is a cornerstone of biaryl synthesis. The generally accepted order of reactivity for aryl halides in the Suzuki-Miyaura coupling is I > Br > Cl > F.[1] This trend is directly attributable to the ease of the oxidative addition of the aryl halide to the palladium(0) catalyst.

The weaker C-I bond in 4-(cyclohexyloxy)-3-iodobenzoic acid allows for a more facile oxidative addition compared to the stronger C-Br bond of its analog. This translates to several practical advantages:

  • Milder Reaction Conditions: The iodo analog can often be coupled at lower temperatures and with lower catalyst loadings.

  • Faster Reaction Times: The increased rate of oxidative addition typically leads to shorter overall reaction times.

  • Higher Yields: Under identical conditions, the iodo-substituted compound is expected to provide a higher yield of the coupled product.

Aryl HalideCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-(Cyclohexyloxy)-3-iodobenzoic acidPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O80492
4-(Cyclohexyloxy)-3-bromobenzoic acidPhenylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃Toluene/H₂O801275
4-(Cyclohexyloxy)-3-bromobenzoic acidPhenylboronic acidPd(dppf)Cl₂ (3 mol%)Cs₂CO₃Dioxane/H₂O100888

Table 1: Hypothetical comparative data for the Suzuki-Miyaura coupling of 4-(cyclohexyloxy)-3-halobenzoic acids with phenylboronic acid. This data is illustrative of expected trends based on established reactivity principles.

The data in Table 1 illustrates that while both analogs can participate in Suzuki-Miyaura coupling, the iodo-substituted compound is significantly more reactive. For the bromo analog to achieve a comparable yield, more forcing conditions or a more sophisticated catalyst system, such as one employing a bulky, electron-rich phosphine ligand like dppf, may be necessary.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of the title compounds is as follows:

  • To a dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol).

  • Add the solvent system (e.g., a degassed mixture of toluene and water, 4:1, 5 mL).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Aryl Halide, Boronic Acid, Base B Add Palladium Catalyst A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Dilute E->F Reaction Complete G Aqueous Wash F->G H Dry and Concentrate G->H I Purify H->I

Figure 1: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] Similar to the Suzuki-Miyaura reaction, the oxidative addition of the aryl halide to the palladium catalyst is a key step in the catalytic cycle.[3] Consequently, the reactivity trend of I > Br is also observed in Heck reactions.[4]

The use of 4-(cyclohexyloxy)-3-iodobenzoic acid in a Heck reaction would likely allow for the use of lower temperatures and potentially less expensive phosphine-free catalyst systems. In contrast, the 3-bromo analog may require higher temperatures and the use of more specialized ligands to achieve comparable efficiency.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-(Cyclohexyloxy)-3-iodobenzoic acidn-Butyl acrylatePd(OAc)₂ (1 mol%)Et₃NDMF90688
4-(Cyclohexyloxy)-3-bromobenzoic acidn-Butyl acrylatePd(OAc)₂ (1 mol%)Et₃NDMF1201870
4-(Cyclohexyloxy)-3-bromobenzoic acidn-Butyl acrylatePd(OAc)₂ (1 mol%), P(o-tol)₃ (2 mol%)K₂CO₃DMA1101285

Table 2: Hypothetical comparative data for the Heck reaction of 4-(cyclohexyloxy)-3-halobenzoic acids with n-butyl acrylate. This data is illustrative of expected trends based on established reactivity principles.

Experimental Protocol: Heck Reaction

A general procedure for the Heck reaction is as follows:

  • In a sealable reaction vessel, combine the aryl halide (1.0 mmol), the alkene (1.5 mmol), the base (e.g., triethylamine, 1.5 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.01 mmol). If a ligand is used, it is added at this stage.

  • Add an anhydrous, polar aprotic solvent such as DMF or DMA (5 mL).

  • Seal the vessel and heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction by TLC or GC.

  • After completion, cool the mixture to room temperature and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the product by column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[5] The catalytic cycle also involves an oxidative addition step, and thus the reactivity of the aryl halide follows the familiar I > Br trend.[6]

For the synthesis of derivatives of 4-(cyclohexyloxy)-3-aminobenzoic acid, the iodo-substituted starting material would be the more reactive choice, likely leading to higher yields in shorter reaction times under milder conditions. The 3-bromo analog would necessitate more forcing conditions or the use of a more sophisticated and often more expensive ligand to achieve similar results.

Aryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
4-(Cyclohexyloxy)-3-iodobenzoic acidMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene90595
4-(Cyclohexyloxy)-3-bromobenzoic acidMorpholinePd₂(dba)₃ (1 mol%), XPhos (2 mol%)NaOtBuToluene1101685
4-(Cyclohexyloxy)-3-bromobenzoic acidMorpholinePd(OAc)₂ (2 mol%), RuPhos (4 mol%)K₃PO₄Dioxane1001290

Table 3: Hypothetical comparative data for the Buchwald-Hartwig amination of 4-(cyclohexyloxy)-3-halobenzoic acids with morpholine. This data is illustrative of expected trends based on established reactivity principles.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination is as follows:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., XPhos, 0.02 mmol), and the base (e.g., NaOtBu, 1.4 mmol).

  • Add the anhydrous, deoxygenated solvent (e.g., toluene, 5 mL).

  • Add the amine (1.2 mmol) and stir the mixture at the desired temperature.

  • Monitor the reaction's progress by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature, and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the residue by flash column chromatography.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)(X)L Ar-Pd(II)(X)L Pd(0)L->Ar-Pd(II)(X)L Oxidative Addition (Ar-X) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Ar-Pd(II)(X)L->Ar-Pd(II)(NR'R'')L Amine Coordination & Deprotonation (HNR'R'', Base) Ar-Pd(II)(NR'R'')L->Pd(0)L Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(NR'R'')L->Ar-NR'R''

Figure 2: A simplified catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution: A Different Reactivity Paradigm

In contrast to palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides in nucleophilic aromatic substitution (SNAr) does not follow the same trend. For SNAr to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups ortho and/or para to the leaving group. In the case of the title compounds, the electron-donating nature of the cyclohexyloxy group and the meta-directing carboxylic acid do not strongly favor this mechanism.

However, if the reaction were to proceed via an SNAr pathway, the reactivity order is often F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form a Meisenheimer complex, not the departure of the leaving group. The high electronegativity of the halogen stabilizes the anionic intermediate, thus accelerating the reaction.

Synthesis of the Starting Materials

A plausible synthetic route to 4-(cyclohexyloxy)-3-halobenzoic acids starts from a commercially available substituted phenol.

Synthesis_Workflow A 4-Hydroxybenzoic acid B Halogenation (I₂ or Br₂) A->B C 3-Halo-4-hydroxybenzoic acid B->C D Williamson Ether Synthesis (Cyclohexyl bromide, Base) C->D E 4-(Cyclohexyloxy)-3-halobenzoic acid D->E

Sources

Infrared (IR) spectroscopy absorption bands for 4-(Cyclohexyloxy)-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of 4-(Cyclohexyloxy)-3-iodobenzoic Acid

Introduction: Deciphering Molecular Architecture with Infrared Light

In the landscape of analytical chemistry and drug development, the unambiguous structural elucidation of novel chemical entities is paramount. Infrared (IR) spectroscopy serves as a foundational technique, providing a unique vibrational "fingerprint" of a molecule by probing its functional groups. This guide offers a detailed analysis of the IR absorption spectrum of 4-(Cyclohexyloxy)-3-iodobenzoic acid, a complex molecule featuring a carboxylic acid, an aryl-alkyl ether, and a halogenated aromatic ring.

As a Senior Application Scientist, my objective is not merely to present data but to illuminate the causal relationships between molecular structure and spectral features. This guide is structured to provide researchers with a comparative framework, enabling the differentiation of this target molecule from structurally similar alternatives. Every interpretation is grounded in established spectroscopic principles and supported by experimental data from authoritative sources.

Core Analysis: The Vibrational Fingerprint of 4-(Cyclohexyloxy)-3-iodobenzoic Acid

The structure of 4-(Cyclohexyloxy)-3-iodobenzoic acid presents a rich tapestry of functional groups, each with characteristic vibrational modes. The expected IR absorption bands are a superposition of contributions from the carboxylic acid, the cyclohexyloxy ether moiety, the substituted benzene ring, and the carbon-iodine bond.

Below is a detailed breakdown of the principal absorption bands anticipated for this molecule.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
~3300 - 2500Broad, StrongO-H StretchCarboxylic Acid (H-bonded dimer)[1][2][3]
~3100 - 3000Medium to Weak=C-H StretchAromatic Ring[4][5][6]
~2940 - 2850Strong-C-H StretchCyclohexyl Ring[7]
~1710 - 1680Strong, SharpC=O StretchAromatic Carboxylic Acid (conjugated)[8][9]
~1600 & ~1475MediumC=C StretchAromatic Ring In-Ring Vibrations[4][6]
~1450MediumCH₂ ScissoringCyclohexyl Ring[7]
~1250StrongAsymmetric C-O-C StretchAryl-Alkyl Ether[10][11][12][13]
~1220StrongC-O StretchCarboxylic Acid[1][9]
~1040MediumSymmetric C-O-C StretchAryl-Alkyl Ether[11][12][14]
~920Broad, MediumO-H Bend (Out-of-Plane)Carboxylic Acid (dimer)[1][9]
~880 - 800StrongC-H Bend (Out-of-Plane)1,2,4-Trisubstituted Aromatic Ring[15]
~600 - 500Weak to MediumC-I StretchAryl Iodide

Visualizing the Vibrational Modes

The following diagram illustrates the key functional groups and their associated vibrational stretches within the 4-(Cyclohexyloxy)-3-iodobenzoic acid molecule.

G cluster_mol mol oh_stretch O-H Stretch (~3300-2500 cm⁻¹) oh_stretch->mol cooh_co_stretch C=O Stretch (~1700 cm⁻¹) cooh_co_stretch->mol ar_ch_stretch Aromatic =C-H Stretch (~3050 cm⁻¹) ar_ch_stretch->mol aliph_ch_stretch Aliphatic C-H Stretch (~2940 cm⁻¹) aliph_ch_stretch->mol ether_stretch Aryl-Alkyl Ether C-O-C Stretch (~1250 & 1040 cm⁻¹) ether_stretch->mol

Caption: Workflow for IR spectrum acquisition using the KBr pellet method.

Causality and Best Practices:

  • Why KBr? KBr is used because it is transparent to infrared radiation in the mid-IR region (4000-400 cm⁻¹) and has a plastic character under pressure, allowing it to form a solid, transparent matrix.

  • Grinding is Critical: The sample must be ground to a particle size smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect), which can distort peak shapes.

  • Moisture Control: KBr is hygroscopic. Any absorbed water will introduce broad O-H absorption bands around 3450 cm⁻¹ and a weaker band around 1640 cm⁻¹. Using desiccated KBr and minimizing exposure to air are crucial for a clean spectrum.

  • Trustworthiness through Self-Validation: A properly prepared pellet should be clear and translucent. An opaque or cloudy pellet indicates poor grinding, moisture contamination, or insufficient pressure, and the resulting spectrum should be considered suspect.

Conclusion

The infrared spectrum of 4-(Cyclohexyloxy)-3-iodobenzoic acid is a composite of highly characteristic absorption bands. The definitive features for its identification are the simultaneous presence of:

  • A very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹, indicating a conjugated carboxylic acid.

  • Strong aliphatic C-H stretching signals just below 3000 cm⁻¹.

  • Two distinct and strong C-O stretching bands characteristic of an aryl-alkyl ether at approximately 1250 cm⁻¹ and 1040 cm⁻¹.

By comparing this spectral signature with those of logical alternatives, researchers can confidently confirm the molecule's identity and purity. This guide provides the foundational data and interpretive logic to leverage IR spectroscopy effectively in the analysis of this and other complex substituted aromatic compounds.

References

  • Fiveable. (n.d.). Spectroscopy of Ethers.
  • Chemistry LibreTexts. (n.d.). Ether Infrared spectra.
  • Collier, W. E., Schultz, T., & Kalasinsky, V. (1992). Infrared Study of Lignin: Reexamination of Aryl-Alkyl Ether C—O Stretching Peak Assignments. Semantic Scholar.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Carboxylic acids.
  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Aromatics.
  • Germán Fernández. (n.d.). IR spectrum: Ethers.
  • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. OpenStax.
  • Echemi. (2024, October 11). IR Spectra for Carboxylic Acid | Detailed Guide.
  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
  • B. C. Smith. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online.
  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers.
  • S. M. M. College of Pharmacy. (n.d.). The features of IR spectrum.
  • OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds.
  • NIST. (n.d.). Benzoic acid, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved from [Link]

  • OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. OpenStax.
  • NIST. (n.d.). 4-(Hexyloxy)benzoic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
  • ResearchGate. (n.d.). IR spectrum of the product 4-hydroxybenzoic acid.
  • M. Hesse, H. Meier, B. Zeeh. (n.d.). 10 Typical IR Absorptions of Aromatic Compounds. In Spectroscopic Methods in Organic Chemistry.
  • Fluorochem. (n.d.). 4-(Cyclohexyloxy)-3-iodobenzoic acid.
  • Chemistry LibreTexts. (2020, June 29). IR Spectra of Selected Compounds.
  • ChemicalBook. (n.d.). 4-Chlorobenzoic acid(74-11-3) IR Spectrum.
  • ChemicalBook. (2025, July 14). 4-HYDROXY-3-IODOBENZOIC ACID | 37470-46-5.

Sources

A Senior Application Scientist's Guide to Elemental Analysis Standards for 4-(Cyclohexyloxy)-3-iodobenzoic Acid Verification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is non-negotiable. The elemental composition of a compound is a fundamental attribute that confirms its identity and purity. This guide provides an in-depth comparison of analytical standards and methodologies for the elemental verification of 4-(Cyclohexyloxy)-3-iodobenzoic acid, a complex halogenated aromatic molecule. We will delve into the nuances of experimental choices, ensuring that every protocol is a self-validating system, grounded in authoritative standards.

The Critical Role of Elemental Analysis in Pharmaceutical R&D

4-(Cyclohexyloxy)-3-iodobenzoic acid (Molecular Formula: C₁₃H₁₅IO₃, Molecular Weight: 346.16 g/mol ) presents a unique analytical challenge due to the presence of iodine. Accurate determination of its elemental composition (Carbon, Hydrogen, and Iodine) is paramount for several reasons:

  • Structural Confirmation: Verifying the empirical formula provides foundational evidence for the correct molecular structure.

  • Purity Assessment: Elemental analysis is a powerful tool for quantifying the purity of a synthesized compound. Significant deviations from theoretical values can indicate the presence of impurities, residual solvents, or by-products.

  • Regulatory Compliance: Regulatory bodies like the FDA and EMA require stringent characterization of all new chemical entities.[1] Accurate elemental analysis is a key component of the data package submitted for drug approval.

This guide will compare the gold-standard technique of automated combustion analysis with modern spectrometric methods and classical chemical tests, providing the necessary frameworks for robust verification.

Method 1: Automated Combustion Analysis (ACA)

Automated Combustion Analysis is the most prevalent technique for determining carbon, hydrogen, nitrogen, sulfur, and halogens in organic compounds.[2][3][4][5] The method's longevity and widespread adoption are testaments to its reliability and accuracy when properly calibrated and executed.

Principle of Operation

The core principle involves the complete combustion of a precisely weighed sample in a high-temperature furnace (typically 950-1100°C) in the presence of a continuous stream of pure oxygen.[4][6] This process quantitatively converts the elements into simple, detectable gases. For 4-(Cyclohexyloxy)-3-iodobenzoic acid, the key transformations are:

  • Carbon (C) → Carbon Dioxide (CO₂)

  • Hydrogen (H) → Water (H₂O)

  • Iodine (I) → Elemental Iodine (I₂) and other iodine species

These gases are then swept by a helium carrier gas through a series of scrubbers and catalysts to remove interfering substances and ensure complete conversion. The purified gases are then separated and quantified by specific detectors.

Experimental Workflow & Causality

The success of ACA is critically dependent on a meticulously planned and executed workflow. Each step is designed to ensure complete conversion and accurate detection.

ACA_Workflow cluster_prep Sample Preparation cluster_analysis Automated Analysis cluster_data Data Processing s1 Weigh Sample (1-3 mg) s2 Encapsulate in Tin Capsule s1->s2 High Precision Microbalance a1 Introduce to Autosampler s2->a1 a2 Combustion (>1000°C in O₂) a1->a2 a3 Reduction & Scrubbing a2->a3 a4 Gas Separation (GC Column) a3->a4 a5 Detection (TCD/Coulometer) a4->a5 d1 Signal Integration a5->d1 d2 Calibration with CRM d1->d2 d3 Calculate %C, %H, %I d2->d3

Caption: Automated Combustion Analysis Workflow.

Detailed Experimental Protocol: Automated Combustion Analysis

1. Instrument Setup and Calibration:

  • Combustion Tube Packing: The quartz combustion tube is packed with specific reagents to ensure complete oxidation and removal of interferences. A typical packing for halogen analysis includes an oxidation zone with catalysts like tungsten(VI) oxide or chromium(III) oxide, and a reduction zone with heated high-purity copper to convert nitrogen oxides to N₂.[7][8] Halogens are captured by a silver wool or silver-based reagent trap.

  • Gas Supply: Ensure high-purity (99.999%) helium as the carrier gas and oxygen for combustion.[4]

  • Calibration: Calibrate the instrument using a certified reference material (CRM). For a compound like ours, 4-Iodobenzoic acid (CAS 619-58-9) is an excellent choice.[9][10][11][12] It is commercially available from suppliers such as Sigma-Aldrich, TCI, and Chem-Impex with purities typically ≥98%.[9][11][12] Perform a multi-point calibration to establish linearity.

2. Sample Preparation:

  • Accurately weigh 1-3 mg of 4-(Cyclohexyloxy)-3-iodobenzoic acid into a pre-cleaned tin capsule using a calibrated microbalance. The use of tin capsules aids in a rapid, complete combustion by creating a highly exothermic reaction.[13]

  • Seal the capsule, ensuring no sample is lost. For air-sensitive or hygroscopic samples, this step should be performed in a glove box.

3. Analysis:

  • Place the sealed capsule into the instrument's autosampler.

  • Initiate the analysis sequence. The instrument will automatically drop the sample into the combustion furnace, which is maintained at a temperature of at least 1000°C.

  • The resulting gases (CO₂, H₂O, I₂, etc.) are carried through the reduction tube and scrubbers.

  • The separated gases are detected. CO₂ and H₂O are typically measured by a thermal conductivity detector (TCD), while iodine (as HI after reaction with a reducing agent) can be quantified by a coulometric titration cell.[2]

4. Data Analysis:

  • The instrument software integrates the detector signals and calculates the percentage of C, H, and I based on the sample weight and the calibration curve established with the CRM.

  • Compare the experimental percentages to the theoretical values for C₁₃H₁₅IO₃ (C: 45.10%, H: 4.37%, I: 36.78%).

Method 2: Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

ICP-MS is a powerful technique for trace and ultra-trace elemental analysis, offering exceptional sensitivity.[14] For the verification of a bulk compound, it serves as an excellent orthogonal technique, particularly for the accurate quantification of iodine.

Principle of Operation

The sample must first be digested to break down the organic matrix and bring the iodine into a liquid solution. This solution is then nebulized into a fine aerosol and introduced into a high-temperature argon plasma (6,000-10,000 K). The plasma atomizes and ionizes the iodine atoms. These ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio (m/z). The detector counts the ions for a specific m/z, which is directly proportional to the concentration of iodine in the original sample.

Detailed Experimental Protocol: ICP-MS

1. Sample Digestion (Microwave-Induced Combustion):

  • Accurately weigh approximately 50-100 mg of 4-(Cyclohexyloxy)-3-iodobenzoic acid into a quartz sample holder.

  • Place the holder in a pressurized microwave vessel.

  • Add a small amount of an absorbing solution, such as a dilute ammonium carbonate or tetramethylammonium hydroxide (TMAH) solution, to the vessel. This alkaline medium is crucial for trapping the volatile iodine species formed during combustion.

  • Pressurize the vessel with pure oxygen and initiate the microwave program. The focused microwave energy rapidly combusts the sample, and the resulting gases are trapped in the absorbing solution.

  • After cooling, quantitatively transfer the solution to a volumetric flask and dilute to a known volume with ultrapure water.

2. Instrument Calibration:

  • Prepare a series of calibration standards using a certified inorganic iodine standard (e.g., from a NIST-traceable potassium iodide solution). The standards should be matrix-matched with the same alkaline absorbing solution used for the samples.

3. Analysis:

  • Introduce the digested sample solution into the ICP-MS.

  • Monitor the signal for the iodine isotope at m/z 127.

  • Use an internal standard (e.g., Tellurium or Rhodium) to correct for matrix effects and instrument drift.[14]

4. Data Analysis:

  • Quantify the iodine concentration in the digested solution using the calibration curve.

  • Calculate the percentage of iodine in the original solid sample based on the initial sample weight and dilution factor.

Method 3: X-Ray Fluorescence (XRF) Spectroscopy

XRF is a non-destructive analytical technique that can be used for elemental analysis. It is particularly well-suited for heavier elements like iodine. Portable XRF (pXRF) has shown feasibility for analyzing iodine in pharmaceutical products, offering a rapid screening method.[2]

Principle of Operation

The sample is irradiated with high-energy X-rays from an X-ray tube. This primary X-ray beam excites electrons in the inner shells of the iodine atoms, causing them to be ejected. Electrons from outer shells then drop down to fill these vacancies, emitting secondary X-rays with energies characteristic of the iodine atom. A detector measures the energy and intensity of these emitted X-rays. The intensity is proportional to the concentration of iodine in the sample.

Detailed Experimental Protocol: XRF

1. Sample Preparation:

  • For accurate quantitative analysis, the sample must be homogeneous. Press the powdered 4-(Cyclohexyloxy)-3-iodobenzoic acid into a pellet of uniform thickness and density.

  • Alternatively, for rapid screening, the powder can be placed in a standard XRF sample cup with a thin-film window.

2. Instrument Calibration:

  • Calibrate the instrument using a set of standards with a similar matrix (organic, pressed powder) and a range of known iodine concentrations. These can be prepared by blending the iodo-free analogue of the compound with the purified 4-(Cyclohexyloxy)-3-iodobenzoic acid at different ratios.

3. Analysis:

  • Place the sample pellet or cup in the XRF spectrometer.

  • Initiate the measurement. The instrument will irradiate the sample and collect the fluorescence spectrum.

  • Ensure sufficient measurement time (e.g., 180-300 seconds) to obtain good counting statistics for the iodine peak.

4. Data Analysis:

  • The software identifies the characteristic X-ray peaks for iodine and calculates its concentration based on the calibration.

Comparative Analysis of Methodologies

The choice of analytical method depends on the specific requirements of the analysis, such as the need for a primary validation, speed, sensitivity, or the availability of instrumentation.

FeatureAutomated Combustion Analysis (ACA)ICP-MSX-Ray Fluorescence (XRF)
Primary Elements C, H, N, S, HalogensMost elements, including IHeavier elements (e.g., I)
Principle Combustion & Gas DetectionPlasma Ionization & Mass SpecX-ray Excitation & Fluorescence
Sample Prep Simple (weighing in capsule)Complex (digestion required)Moderate (pellet pressing)
Accuracy High (typically within ±0.3% absolute)[6]Very High (analyte-dependent)Good to Moderate
Precision (%RSD) Excellent (<1-2%)Excellent (2-7%)[14][15]Good (5-10% at ~100 µg/g)[6]
LOD/LOQ ppm levelppb to ppt levelppm level (20-30 µg/g)[6]
Analysis Time/Sample ~5-10 minutesSlower (due to digestion)Fast (~3-5 minutes)
Destructive? YesYesNo
Best Use Case Primary validation of %C, %H, and %I. Purity assessment.Orthogonal verification of iodine content. Trace element impurity analysis.Rapid screening , quality control, process monitoring.

Validation and Trustworthiness: The Role of Certified Reference Materials

Regardless of the chosen method, the entire analytical system must be self-validating. This is achieved through the rigorous use of Certified Reference Materials (CRMs).

  • Method Calibration: As previously mentioned, a CRM like 4-Iodobenzoic acid should be used to create the calibration curve.[9][11][12] This ensures that the instrument's response is directly traceable to a known standard.

  • Method Verification: After calibration, analyze the CRM as an unknown sample. The results obtained must fall within the certified values and their associated uncertainties to confirm the accuracy and validity of the analytical run.

  • System Suitability: Periodically analyzing a CRM or a well-characterized internal standard throughout a sequence of samples ensures the instrument remains stable and the results are consistent.

The selection of an appropriate CRM is a critical decision. The chosen standard should ideally have a similar matrix and elemental composition to the analyte of interest. 4-Iodobenzoic acid is an excellent choice as it is also an aromatic carboxylic acid containing iodine, making it highly representative.

CRM_Selection cluster_criteria CRM Selection Criteria cluster_candidates Candidate CRMs topic Verification of 4-(Cyclohexyloxy)-3-iodobenzoic acid c1 Matrix Similarity (Organic, Aromatic) topic->c1 c2 Analyte Presence (Contains Iodine) topic->c2 c3 Certified Purity (Traceable to NIST) topic->c3 c4 Commercial Availability topic->c4 cand1 4-Iodobenzoic Acid (Ideal Match) c1->cand1 Meets all criteria c2->cand1 Meets all criteria c3->cand1 Meets all criteria c4->cand1 Meets all criteria cand2 Other Organo-Iodine Compounds (e.g., Iodoaniline) cand2->c2 cand3 Inorganic Iodide Salts (For ICP-MS/IC) cand3->c2

Caption: Decision workflow for selecting an appropriate CRM.

Conclusion

Verifying the elemental composition of a novel pharmaceutical compound like 4-(Cyclohexyloxy)-3-iodobenzoic acid requires a multi-faceted and rigorous approach.

  • Automated Combustion Analysis stands as the primary, authoritative method for determining C, H, and I percentages, offering a direct assessment of purity and empirical formula confirmation. Its accuracy is directly tied to the use of appropriate Certified Reference Materials.

  • ICP-MS provides a highly sensitive and accurate orthogonal method for iodine quantification, which is invaluable for cross-validation and for detecting trace inorganic impurities.

  • XRF offers a rapid, non-destructive screening tool, ideal for process monitoring and high-throughput quality control where the highest level of accuracy is not the primary driver.

For drug development professionals, a combination of these methods provides the most robust and defensible analytical data package. The primary validation should be performed using a fully calibrated Automated Combustion Analyzer with a matrix-matched CRM, such as 4-Iodobenzoic acid. The results can then be orthogonally confirmed for iodine content using ICP-MS. This layered approach, grounded in scientific integrity and validated by authoritative standards, ensures the highest degree of confidence in the identity and purity of the target molecule.

References

  • Elemental analysis. (n.d.). The Hebrew University of Jerusalem. Retrieved February 13, 2026, from [Link]

  • Welch, C. J., et al. (2019). Detection of dehalogenation impurities in organohalogenated pharmaceuticals by UHPLC-DAD-HRESIMS. Journal of Pharmaceutical and Biomedical Analysis.
  • Benzoic acid, 4-iodo-. (n.d.). NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

  • Combustion Elemental Analysis. (n.d.). Analytik Jena. Retrieved February 13, 2026, from [Link]

  • Elemental analysis: operation & applications. (n.d.). Elementar. Retrieved February 13, 2026, from [Link]

  • Gélinas, Y., Krushevska, A., & Barnes, R. M. (1998). Determination of total iodine in nutritional and biological samples by ICP-MS following their combustion within an oxygen stream. Analytical Chemistry, 70(5), 1021–1025. [Link]

  • Carbon, Nitrogen, Sulfur and Chlorine Analyzer (CNSX). (n.d.). Analytik Jena. Retrieved February 13, 2026, from [Link]

  • CHNS Elemental Analysers. (2008). Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Gel'man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
  • Coman-schmid, D., et al. (2016). Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. Food Additives & Contaminants: Part A, 33(2), 282–290. [Link]

  • Opportunities of Overall Halogen Determination. (2022). Analytik Jena. Retrieved February 13, 2026, from [Link]

  • Larsen, E. H., & Ludwigsen, M. B. (1997). Determination of Iodine in Food-related Certified Reference Materials Using Wet Ashing and Detection by Inductively Coupled Plasma Mass Spectrometry.
  • How to Pack a CHNS Reaction Tube. (2015). Elemental Microanalysis. [Link]

  • Organic CRM. (n.d.). CPAChem. Retrieved February 13, 2026, from [Link]

  • Analysis of iodine in food samples by inductively coupled plasma-mass spectrometry. (2016). Food Additives & Contaminants: Part A, 33(2), 282-90.
  • Culmo, R. F. (n.d.). The Elemental Analysis of Various Classes of Chemical Compounds Using CHN. PerkinElmer, Inc.
  • How to Pack a Combustion Tube for the 1080 TOC Analyzer. (2018). OI Analytical. [Link]

  • Why Use Organic Elemental Analyzers for CHNS Analysis? (2023). AZoM. Retrieved February 13, 2026, from [Link]

  • XPREP C-IC. (2020). Trace Elemental Instruments. Retrieved February 13, 2026, from [Link]

  • Standard Reference Material® 3530: Iodized Table Salt (Iodide). (n.d.). National Institute of Standards and Technology. Retrieved February 13, 2026, from [Link]

  • Gel'man, N. E., et al. (2008). Elemental analysis of organic compounds with the use of automated CHNS analyzers. Journal of Analytical Chemistry, 63(11), 1094–1106.
  • Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. (2020). Leco.
  • Ghorbani-Vaghei, R., & Malaeki, A. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Molecules, 26(21), 6488. [Link]

  • Ghorbani-Vaghei, R., & Malaeki, A. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I.
  • de Souza, D., & de Oliveira, E. (2010). REVIEW: Iodine Determination by Inductively Coupled Plasma Spectrometry. Applied Spectroscopy Reviews, 45(6), 447-473.
  • Quantitative Analysis in Drug Formulations: Methods, Challenges, and Innov
  • Käfferlein, H. U., & Broding, H. C. (2021). Determination of iodide in serum/plasma or urine by ion chromatography-ICP-MS.
  • The Intriguing Element Iodine. (n.d.). LabXchange. Retrieved February 13, 2026, from [Link]

  • Long, J., et al. (2011). Recent applications of analytical techniques for quantitative pharmaceutical analysis: a review. WSEAS Transactions on Biology and Biomedicine, 8(3), 99-111.
  • Skulski, L. (2000). Organic Iodine(I, III, and V) Chemistry: 10 Years of Development at the Medical University of Warsaw, Poland. Molecules, 5(12), 1331-1372.
  • Elemental Testing. (n.d.). Galbraith Laboratories, Inc. Retrieved February 13, 2026, from [Link]

  • Iodine compounds. (n.d.). In Wikipedia. Retrieved February 13, 2026, from [Link]

  • Verwold, C., et al. (2023). Total organic halogen (TOX) in treated wastewaters: an optimized method and comparison with target analysis. Environmental Science: Water Research & Technology. [Link]

Sources

Structural & Functional Analysis of Cyclohexyl Ether Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The cyclohexyl ether benzoic acid scaffold represents a versatile pharmacophore in medicinal chemistry, characterized by a lipophilic cyclohexyl ring linked via an ether oxygen to a benzoic acid core. This structural motif bridges two distinct therapeutic classes: Local Anesthetics (historically represented by Cyclomethycaine) and Metabolic Modulators (specifically next-generation PPAR agonists).

This guide provides a technical comparison of this scaffold against standard alternatives (Fibrates and Amide Anesthetics). It evaluates the structural advantages of the cyclohexyloxy tail in optimizing ligand-binding domain (LBD) interactions and provides experimental protocols for synthesis and bioassay validation.

Structural Pharmacophore Analysis

The core structure, 4-(cyclohexyloxy)benzoic acid , functions as a "privileged structure" due to its ability to mimic endogenous ligands while providing enhanced metabolic stability compared to linear alkyl chains.

Core Architecture
  • Lipophilic Tail (Cyclohexyl): Provides bulk tolerance and hydrophobic interaction (van der Waals) within receptor pockets. Unlike the planar phenyl ring in Clofibrate, the cyclohexyl ring is non-planar (chair conformation), offering unique spatial occupancy.

  • Linker (Ether Oxygen): Offers rotational freedom and hydrogen bond acceptor capability.

  • Polar Head (Benzoic Acid/Ester): The primary anchor point. In metabolic drugs, the free acid forms an ionic bond with specific tyrosine/histidine residues (e.g., Tyr464 in PPAR

    
    ). In anesthetics, the esterification masks this polarity to allow membrane penetration.
    
DOT Diagram: Pharmacophore Dissection

Pharmacophore Cyclohexyl Cyclohexyl Ring (Lipophilic Tail) Non-planar/Bulk Ether Ether Linkage (-O-) Rotational Hinge Cyclohexyl->Ether Hydrophobic Interaction Phenyl Phenyl Spacer (Scaffold) Ether->Phenyl Linker Acid Carboxyl Group (-COOH / -COOR) Ionic Anchor Phenyl->Acid Electronic Coupling Target_PPAR Target: PPAR LBD (Helix 12 Stabilization) Acid->Target_PPAR Agonist Mode Target_Na Target: Na+ Channel (Pore Blocking) Acid->Target_Na Anesthetic Mode (as Ester)

Figure 1: Structural dissection of the cyclohexyl ether benzoic acid pharmacophore and its divergent therapeutic targets.

Application I: Metabolic Disease (PPAR Agonists)[1]

In the context of metabolic syndrome and dyslipidemia, this scaffold serves as a potent alternative to traditional Fibrates (phenoxy-isobutyric acids).

Comparative Analysis: Cyclohexyloxy Derivatives vs. Fibrates

While Fibrates (e.g., Fenofibrate, Gemfibrozil) are the standard of care for hypertriglyceridemia, they often suffer from low subtype selectivity (weak PPAR


 specificity) and potential renal toxicity. Derivatives containing the cyclohexyloxy  tail have been explored to enhance LBD fit.
FeatureFibrates (Standard)Cyclohexyloxy Benzoic Acid Derivatives
Core Structure Phenoxy-isobutyric acid4-(Cyclohexyloxy)benzoic acid
Lipophilic Tail Planar Phenyl / ChlorophenylNon-planar Cyclohexyl
Receptor Target PPAR

(Weak/Moderate)
PPAR

/ PPAR

(High Potency potential)
Binding Mode Flat

-

stacking
Hydrophobic fill of LBD "Y-shape" pocket
Selectivity Often Pan-active (weak)Tunable via ring substitution
Mechanism of Action

The cyclohexyloxy group occupies the large hydrophobic pocket of the Peroxisome Proliferator-Activated Receptor (PPAR), stabilizing the active conformation of Helix 12. This recruits co-activators (SRC-1) and drives the transcription of genes involved in


-oxidation (e.g., CPT1, ACOX1).
DOT Diagram: PPAR Activation Pathway

PPAR_Pathway Ligand Cyclohexyl Ether Derivative PPAR PPAR Alpha/Gamma Ligand->PPAR Binding (LBD) Complex Ligand-PPAR-RXR Heterodimer PPAR->Complex Dimerization RXR RXR (Retinoid X Receptor) RXR->Complex PPRE PPRE (Promoter Region) Complex->PPRE Nuclear Translocation Transcription Gene Transcription (ACOX1, CPT1) PPRE->Transcription Effect Lipid Metabolism (Triglyceride Lowering) Transcription->Effect

Figure 2: Mechanism of action for PPAR activation by cyclohexyl ether derivatives.

Application II: Local Anesthesia (Cyclomethycaine)

Cyclomethycaine (3-(2-methylpiperidin-1-yl)propyl 4-(cyclohexyloxy)benzoate) is the prototypical drug in this class. It is a surface anesthetic used on damaged skin or mucous membranes.[1]

Performance Comparison: Cyclomethycaine vs. Lidocaine

Unlike amide anesthetics (Lidocaine), which are versatile (injectable and topical), Cyclomethycaine is restricted to topical use due to low water solubility and hydrolysis risks. However, its high lipophilicity (driven by the cyclohexyl ether) makes it exceptionally effective for surface anesthesia.

ParameterCyclomethycaine (Ester)Lidocaine (Amide)
Class Benzoic Acid EsterAmino Amide
Potency (Surface) HighModerate
Onset of Action SlowRapid
Metabolism Plasma Esterases (Rapid)Hepatic CYP450
Allergenic Potential Higher (PABA metabolite risk)Low
Primary Use Topical (Burns, Abrasions)Infiltration, Nerve Block, Topical

Experimental Protocols

Protocol A: Synthesis of 4-(Cyclohexyloxy)benzoic Acid

A self-validating protocol for generating the core scaffold.

Reagents: 4-Hydroxybenzoic acid ethyl ester, Cyclohexyl bromide, Potassium carbonate (


), DMF, NaOH.
  • O-Alkylation:

    • Dissolve 4-Hydroxybenzoic acid ethyl ester (1.0 eq) in DMF.

    • Add anhydrous

      
       (2.0 eq) and stir at room temperature for 30 min.
      
    • Add Cyclohexyl bromide (1.2 eq) dropwise.

    • Heat to 80°C for 12 hours. Validation: Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of starting phenol.

  • Hydrolysis:

    • Treat the resulting ester with 10% NaOH (aq) and reflux for 3 hours.[1]

    • Acidify with HCl to pH 2.

    • Precipitate the white solid: 4-(Cyclohexyloxy)benzoic acid .

  • Purification: Recrystallize from Ethanol/Water.

    • Expected Yield: 65-75%.

    • Melting Point Check: ~178-180°C.[1]

Protocol B: PPAR Transactivation Assay (Luciferase Reporter)

To validate the metabolic activity of the derivative.

  • Cell Culture: Use COS-7 or HEK293 cells.

  • Transfection: Co-transfect with:

    • Expression plasmid: pSG5-PPAR

      
       .
      
    • Reporter plasmid: PPRE-Luc (Luciferase driven by PPAR response element).

    • Control: Renilla luciferase (for normalization).

  • Treatment:

    • Seed cells in 96-well plates.

    • Treat with test compound (0.1

      
      M - 100 
      
      
      
      M) for 24 hours.
    • Positive Control: Fenofibric Acid (10

      
      M) or GW7647.
      
    • Negative Control: DMSO vehicle (0.1%).

  • Measurement:

    • Lyse cells and add Luciferase substrate.

    • Measure luminescence.

    • Data Analysis: Calculate Fold Activation = (RLU_induced / RLU_vehicle).

    • Validation: Positive control must show >5-fold activation.

References

  • Design and Synthesis of Benzoic Acid Derivatives as PPAR Agonists. Journal of Medicinal Chemistry. (2012). Discovery of cyclic amine-substituted benzoic acids as PPAR

    
     agonists.[2]
    
    
  • Cyclomethycaine: Structure and Properties. PubChem Database. CID 10839.[3][4]

  • Mechanisms of Fibrate Action. National Institutes of Health (NIH). Comparative effects of fibrates on drug metabolizing enzymes.

  • PPAR Selectivity and Structure-Activity Relationships. Bioorganic & Medicinal Chemistry Letters. Structure-activity relationship of PPAR delta-selective ligands.

  • Chemical Synthesis of Local Anesthetics. ChemicalBook. Cyclomethycaine Preparation and Usage.

Sources

Safety Operating Guide

Proper Disposal Procedures: 4-(Cyclohexyloxy)-3-iodobenzoic Acid

[1][2]

Executive Summary & Chemical Profile

4-(Cyclohexyloxy)-3-iodobenzoic acid is a halogenated aromatic carboxylic acid commonly used as an intermediate in pharmaceutical synthesis. Proper disposal is critical not only for regulatory compliance but to prevent the formation of corrosive hydroiodic acid (HI) and elemental iodine (

This guide provides a self-validating workflow for the safe segregation, stabilization, and disposal of this compound, prioritizing researcher safety and environmental stewardship.

Chemical Hazard Profile
FeaturePropertyDisposal Implication
Functional Group Aryl Iodide (

)
Class: Halogenated Organic.[1][2] Risk: Thermal decomposition releases corrosive iodine vapors. Must be segregated from non-halogenated waste to ensure proper incineration scrubbing.
Acidity Carboxylic Acid (

)
Class: Weak Acid. Risk: Potential compatibility issues with cyanides, sulfides, or strong bases. Do not mix with alkaline waste streams without neutralization (if permitted) or segregation.
Physical State Solid (Powder/Crystal)Logistics: Solids should generally remain solid for disposal to minimize volume and solvent usage.

Waste Characterization & Segregation Strategy

The Core Directive: Never mix iodinated compounds with non-halogenated organic solvents (e.g., acetone, methanol) unless necessary for the experimental process. Halogenated waste streams are significantly more expensive to treat and require specific incinerator capabilities (acid gas scrubbers).

Regulatory Classification (RCRA Context - USA)

While 4-(Cyclohexyloxy)-3-iodobenzoic acid is not typically a P-listed or U-listed waste by specific name, it must be characterized based on Generator Knowledge :

  • Waste Code: Generally falls under D002 (Corrosivity) if in low pH solution, or general hazardous waste.[3][4]

  • Halogen Content: Generators must flag this as Halogenated to the waste vendor.

Operational Disposal Workflow

Scenario A: Disposal of Pure Solid (Excess/Expired)

Best Practice: Lab Pack (Keep it Solid)

  • Containment: Keep the substance in its original glass or HDPE container. If the original container is compromised, transfer to a clean, wide-mouth HDPE jar.

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-(Cyclohexyloxy)-3-iodobenzoic acid" (Do not use abbreviations).

    • Hazard Checkboxes: Toxic, Irritant.

    • Special Note: Write "IODINATED ORGANIC SOLID" clearly on the tag.

  • Storage: Place the container in a secondary containment tray in the Satellite Accumulation Area (SAA).

  • Disposal: Request a "Lab Pack" pickup. This allows the waste vendor to drum the small container with compatible solids, avoiding the need for the researcher to dissolve it.

Scenario B: Disposal of Reaction Mixtures (Solutions)

Best Practice: Segregated Halogenated Stream

  • Segregation: Pour the solution into the Halogenated Waste carboy (typically designated for Chloroform/DCM).

    • Critical: Do NOT pour into the "Non-Halogenated" (Acetone/Ethanol) stream.

  • Compatibility Check: Ensure the waste stream pH is not highly alkaline (

    
    ). Mixing acidic benzoic acid derivatives with high-pH waste can generate heat and pressure.
    
  • Log: Record the volume and estimated concentration on the waste container's log sheet.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for disposing of this specific intermediate.

DisposalWorkflowStartWaste Generation:4-(Cyclohexyloxy)-3-iodobenzoic acidStateCheckDetermine Physical StateStart->StateCheckSolidSolid (Pure/Residue)StateCheck->Solid Dry MaterialLiquidLiquid (Solution)StateCheck->Liquid DissolvedLabPackProtocol A: Lab Pack(Keep in Container)Solid->LabPack Do Not DissolveHaloStreamProtocol B: Halogenated Stream(Red Can/Carboy)Liquid->HaloStream Segregate form Non-HaloLabelSolidLabel: 'Iodinated Solid'Check: Toxic/IrritantLabPack->LabelSolidLabelLiquidLabel: 'Halogenated Solvent'Log ConcentrationHaloStream->LabelLiquidVendorTransfer to EHS/Vendor(High Temp Incineration)LabelSolid->VendorLabelLiquid->Vendor

Caption: Decision tree for segregating iodinated benzoic acid derivatives based on physical state to optimize safety and cost.

Emergency Response: Spills & Exposure[2]

Because of the iodine-carbon bond, this compound can decompose to release elemental iodine if subjected to extreme heat or strong oxidizers during a spill cleanup.

EventImmediate ActionDecontamination Protocol
Minor Solid Spill 1. Isolate area.2. Wear double nitrile gloves and N95/P100 mask.Scoop into a glass container. Wipe area with 10% Sodium Thiosulfate solution (neutralizes iodine) followed by detergent and water.
Liquid Spill 1. Absorb with inert material (vermiculite/sand).2. Do NOT use paper towels if strong oxidizers are present.Collect absorbent into a sealed bag.[5][6] Tag as "Halogenated Debris." Wash surface with thiosulfate solution if purple discoloration (iodine) appears.
Eye/Skin Contact Remove contaminated clothing.[1][5][7]Flush with water for 15 minutes. If skin turns yellow/brown (iodine staining), wash with soap and water; the stain will fade. Seek medical attention.

References & Authority

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[8]

  • U.S. Environmental Protection Agency. (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories. ACS.org.

  • Sigma-Aldrich. (2023). Safety Data Sheet: Iodobenzoic Acid Derivatives (General Class). MilliporeSigma.[7] (Referenced for general halogenated acid handling).

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.